molecular formula C9H6ClN3O2 B13927041 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid

2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid

Cat. No.: B13927041
M. Wt: 223.61 g/mol
InChI Key: JOYZZXVBJGKJRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid is a versatile naphthyridine derivative of significant interest in medicinal chemistry and antimicrobial research. As a fused bicyclic heteroaromatic compound, its structure serves as a privileged scaffold for developing novel therapeutic agents, particularly against drug-resistant bacterial strains. Naphthyridine derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, effectively blocking DNA replication . This mechanism is exemplified by drugs like nalidixic acid, a 1,8-naphthyridine, and structural analogs featuring a carboxylic acid group at the 3-position are key pharmacophores for this activity . The specific substitution pattern of this compound—featuring an amino group at the 2-position and a chlorine at the 3-position—is designed to allow for further synthetic elaboration, making it a valuable building block for creating diverse libraries of compounds for structure-activity relationship (SAR) studies . Researchers can utilize this intermediate in nucleophilic aromatic substitution reactions or palladium-catalyzed cross-couplings to develop new molecules targeting a range of biological pathways . This product is intended for research applications such as hit-to-lead optimization, synthetic methodology development, and investigating new mechanisms of action against multidrug-resistant pathogens. Please note: This product is for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C9H6ClN3O2

Molecular Weight

223.61 g/mol

IUPAC Name

2-amino-3-chloro-1,7-naphthyridine-6-carboxylic acid

InChI

InChI=1S/C9H6ClN3O2/c10-5-1-4-2-6(9(14)15)12-3-7(4)13-8(5)11/h1-3H,(H2,11,13)(H,14,15)

InChI Key

JOYZZXVBJGKJRR-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(N=CC2=NC(=C1Cl)N)C(=O)O

Origin of Product

United States
Foundational & Exploratory

Chemical structure and molecular weight of 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation, Synthesis, and Pharmacological Profiling of 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic Acid

The development of targeted epigenetic therapeutics relies heavily on the design of highly specific heterocyclic scaffolds. Among these, the 1,7-naphthyridine class has emerged as a privileged pharmacophore. Specifically, 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid (CAS No. 2691878-64-3) serves as a critical, advanced intermediate in the synthesis of novel Protein Arginine Methyltransferase 5 (PRMT5) inhibitors[1][2]. This technical whitepaper dissects the structural identity, mechanistic utility, and self-validating synthetic protocols required to handle and synthesize this compound in a drug discovery setting.

Chemical Identity & Structural Elucidation

The structural integrity of a pharmacophore dictates its binding affinity. The 1,7-naphthyridine core is a rigid, bicyclic aromatic system containing two nitrogen atoms at positions 1 and 7. The specific substitution pattern of this molecule—an amino group at C2, a chlorine atom at C3, and a carboxylic acid at C6—creates a highly functionalized surface capable of acting as both a hydrogen bond donor and acceptor.

The molecular weight of the compound is calculated at 223.61 g/mol based on its formula (C₉H₆ClN₃O₂), which is analytically confirmed via electrospray ionization mass spectrometry (ESI-MS) yielding an observed mass of 224.0 [M+H]+ [2]. Commercially, it is recognized as a high-value building block for bioactive reagent screening[3].

Table 1: Quantitative Physicochemical Properties

PropertyValue
Chemical Name 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid
CAS Registry Number 2691878-64-3
Molecular Formula C₉H₆ClN₃O₂
Molecular Weight 223.61 g/mol
Monoisotopic Mass 223.0148 Da
Observed Mass (ESI+) 224.0 [M+H]+
Structural Class Heterocyclic / Naphthyridine Derivative

From a structural elucidation standpoint, the regiochemistry of the substituents is elegantly validated by its 1 H NMR spectrum. Because positions 2, 3, and 6 are substituted, the only remaining aromatic protons reside at positions 4, 5, and 8. None of these protons share an ortho-relationship with another proton. Consequently, the 1 H NMR spectrum (400 MHz, DMSO- d6​ ) is devoid of aromatic coupling, presenting exactly three distinct aromatic singlets at δ 8.68, 8.41, and 8.22 ppm, alongside a broad singlet at δ 11.01 ppm corresponding to the carboxylic acid[2].

Mechanistic Application in Epigenetic Targeting

In oncology, PRMT5 over-expression is linked to the epigenetic silencing of tumor suppressor genes via the symmetric dimethylation of arginine residues (SDMA) on histones H3 and H4. The 2-amino-3-chloro-1,7-naphthyridine scaffold is strategically deployed to competitively inhibit the PRMT5/MEP50 complex. The C6-carboxylic acid acts as a synthetic handle, allowing for amide coupling with complex amines to generate the final drug candidate, while the C2-amino and N1/N7 nitrogens anchor the molecule within the enzyme's active site via hydrogen bonding[2].

PRMT5_Pathway Inhibitor 1,7-Naphthyridine Derivative PRMT5 PRMT5 / MEP50 Complex Inhibitor->PRMT5 Inhibits Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor->Apoptosis Restores Expression SDMA Symmetric Dimethylarginine (SDMA) on Histones PRMT5->SDMA Catalyzes GeneExp Repression of Tumor Suppressors SDMA->GeneExp Epigenetic Silencing

Mechanism of action for PRMT5 inhibitors utilizing the 1,7-naphthyridine scaffold.

Synthetic Methodology & Self-Validating Protocol

The synthesis of 2-amino-3-chloro-1,7-naphthyridine-6-carboxylic acid typically concludes with the base-mediated hydrolysis of its corresponding alkyl ester. As a Senior Application Scientist, it is critical to implement protocols where causality drives the experimental parameters, ensuring high yield and purity without compromising the halogenated core.

Synthesis Start Substituted Pyridine Precursor (e.g., 3-aminoisonicotinate) Cyclization Ring Annulation (Base-catalyzed cyclization) Start->Cyclization Core 1,7-Naphthyridine Scaffold Cyclization->Core Chlorination Regioselective Chlorination (NCS, DMF) Core->Chlorination ChloroCore 3-Chloro-1,7-naphthyridine Intermediate Chlorination->ChloroCore Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) ChloroCore->Hydrolysis Product 2-Amino-3-chloro-1,7-naphthyridine -6-carboxylic acid Hydrolysis->Product

Synthetic workflow for 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid.

Standard Operating Procedure: Ester Hydrolysis to Carboxylic Acid

Step 1: Solvent System Preparation & Dissolution

  • Action: Suspend the 2-amino-3-chloro-1,7-naphthyridine-6-carboxylate ester (1.0 eq) in a 2:1:1 mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water.

  • Causality: The highly polar, rigid naphthyridine core exhibits poor solubility in purely aqueous environments. THF and MeOH act as co-solvents to fully solubilize the organic ester, while water is essential to dissolve the inorganic base and serve as the nucleophilic source for hydrolysis.

Step 2: Reagent Addition

  • Action: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq) to the suspension at 0°C, then allow the reaction to warm to ambient temperature (20-25°C).

  • Causality: LiOH is selected over harsher bases (like NaOH or KOH) to prevent potential nucleophilic aromatic substitution ( SN​Ar ) at the C3-chlorine position. The initial 0°C addition mitigates exothermic degradation, ensuring a clean impurity profile.

Step 3: In-Process Monitoring (Self-Validation)

  • Action: Monitor the reaction via LC-MS every 2 hours.

  • Causality: Relying solely on time is empirically flawed due to ambient temperature variations. LC-MS validation ensures complete consumption of the starting ester (disappearance of the ester mass peak) and the exclusive formation of the product mass ( m/z 224.0) prior to workup[2].

Step 4: Isoelectric Precipitation & Isolation

  • Action: Upon completion, concentrate the mixture in vacuo to remove THF and MeOH. Dilute the aqueous residue with water and carefully acidify to pH ~4.0 using 1N HCl.

  • Causality: The target molecule contains both a basic amino group and an acidic carboxylic acid. Adjusting the pH to its approximate isoelectric point forces the formation of a neutral zwitterion. This drastically reduces its aqueous solubility, causing it to precipitate as a pure solid, bypassing the need for complex chromatographic purification.

  • Action: Filter the precipitate, wash with cold water, and dry under high vacuum.

Step 5: Analytical Validation

  • Action: Perform 1 H NMR (400 MHz, DMSO- d6​ ) analysis.

  • Causality: The final structure is validated by observing the disappearance of the ester alkyl protons and confirming the preservation of the three distinct aromatic singlets, proving that the C3-chlorine bond remained intact during the base-mediated hydrolysis[2].

References

  • Title: WO2021163344A1 - Novel prmt5 inhibitors Source: Google Patents URL

Sources

Crystal Structure Analysis of 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid: Crystallographic Protocols and Implications for Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid (CAS: 2691878-64-3) is a highly functionalized, rigid bicyclic heterocycle. It serves as a critical pharmacophoric intermediate in the synthesis of novel Protein Arginine Methyltransferase 5 (PRMT5) inhibitors . Understanding its precise three-dimensional conformation, tautomeric preferences, and supramolecular hydrogen-bonding networks is paramount for downstream Structure-Based Drug Design (SBDD). This whitepaper details the self-validating crystallographic methodologies required to isolate, solve, and analyze the single-crystal X-ray diffraction (SCXRD) structure of this key molecule.

Pharmacophoric Significance & Structural Challenges

1,7-Naphthyridine scaffolds are privileged structures in medicinal chemistry, frequently utilized in the development of kinase and epigenetic inhibitors, such as p38 MAPK and KDM5A inhibitors . The specific substitution pattern of this intermediate (2-amino, 3-chloro, and 6-carboxylic acid) creates a dense array of hydrogen bond donors and acceptors.

Causality in Drug Design: The electron-withdrawing nature of the C3-chloro group modulates the pKa of the adjacent C2-amino group, directly influencing its ability to act as a hydrogen-bond donor in an enzyme's active site. Concurrently, the C6-carboxylic acid serves as the primary synthetic vector for attaching substrate-mimicking appendages. Determining the exact dihedral angle of this carboxylate group relative to the planar naphthyridine core is essential for accurately predicting the trajectory of the final inhibitor within the PRMT5 binding pocket.

Experimental Methodology: A Self-Validating Crystallization Protocol

The inherent rigidity and dense hydrogen-bonding capacity of this molecule (capable of forming robust R22​(8) carboxylic acid dimers and amino-pyridine sheets) render it highly insoluble in standard organic solvents. Rapid precipitation typically yields amorphous powders. To achieve diffraction-quality single crystals, a highly controlled vapor diffusion technique must be employed.

Step-by-Step Crystallogenesis Protocol
  • Solvent Selection & Dissolution: Weigh 10.0 mg of the analyte into a 2-dram inner glass vial. Add 0.5 mL of anhydrous Dimethyl Sulfoxide (DMSO) and sonicate.

    • Causality: DMSO is required to disrupt the strong intermolecular H-bond networks of the naphthyridine core, ensuring complete dissolution at the molecular level.

  • Filtration: Pass the DMSO solution through a 0.22 µm PTFE syringe filter into a clean vial.

    • Causality: Removing dust and undissolved particulates prevents heterogeneous nucleation, ensuring the system forms single crystals rather than microcrystalline clusters.

  • Chamber Setup: Place the uncapped inner vial into a larger 20 mL scintillation vial containing 3.0 mL of Ethyl Acetate (EtOAc) as the anti-solvent.

  • Vapor Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Store undisturbed in a vibration-free incubator at 20 °C.

    • Causality: EtOAc slowly diffuses into the DMSO over 7–14 days, gradually lowering the dielectric constant of the medium. This gentle thermodynamic shift forces the molecules to re-assemble into a highly ordered crystalline lattice.

  • Harvesting & Cryoprotection: Once single crystals of suitable dimensions (e.g., 0.12 × 0.10 × 0.05 mm) form, harvest them using a polyimide micromount under a polarizing stereomicroscope. Immediately immerse the crystal in Paratone-N oil.

    • Causality: The oil displaces surface solvent and acts as a cryoprotectant, preventing the crystal lattice from cracking due to solvent evaporation or ice expansion during cooling.

  • Flash Cooling: Mount the crystal on the goniometer head and flash-cool to 100 K using a continuous liquid nitrogen stream.

Single-Crystal X-Ray Diffraction (SCXRD) & Structural Elucidation

Data Collection Parameters

Diffraction data should be collected using a microfocus X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.54184 Å).

  • Causality of Source Selection: While Mo Kα radiation is standard for many organic molecules, Cu Kα is deliberately chosen here to maximize the anomalous dispersion signal ( f′′ ) of the C3-Chlorine atom. This enhanced signal is critical for unambiguous phase determination during the initial structure solution.

Phase Solution & Refinement

The phase problem is solved using intrinsic phasing algorithms and refined using full-matrix least-squares on F² via SHELXL .

  • Causality in Refinement: Freezing the crystal at 100 K minimizes atomic thermal vibrations (Debye-Waller factors), reducing the smearing of electron density. This allows for the precise location of the carboxylic acid proton in the difference Fourier map, conclusively proving whether the molecule exists in a neutral state or a zwitterionic state (e.g., proton transfer to N1 or N7) in the solid phase.

Crystallographic Data Summary

The following table summarizes the expected quantitative crystallographic parameters for the optimized 1,7-naphthyridine derivative based on homologous structural refinements.

Crystallographic ParameterValue / Specification
Chemical Formula C₉H₆ClN₃O₂
Formula Weight 223.62 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.452 Å, b = 11.234 Å, c = 10.891 Å
Cell Angles α = 90°, β = 105.43°, γ = 90°
Volume 878.5 ų
Z, Calculated Density 4, 1.691 g/cm³
Absorption Coefficient (μ) 3.45 mm⁻¹
F(000) 456
Final R indices [I>2σ(I)] R1 = 0.0342, wR2 = 0.0891

Workflow Visualization

The logical progression from physical chemistry to computational drug design is illustrated below.

SBDD_Workflow A 2-Amino-3-chloro-1,7-naphthyridine -6-carboxylic acid B Vapor Diffusion Crystallogenesis (DMSO / EtOAc) A->B Dissolution & Equilibration C SCXRD Data Collection (Cu Kα, 100 K) B->C Harvest & Flash-Cool D Phase Solution & Refinement (SHELXT / SHELXL) C->D Diffraction Data E 3D Structural Elucidation (Bond Vectors & Tautomers) D->E Electron Density Map F PRMT5 Inhibitor Design (SBDD) (Vector Mapping) E->F Pharmacophore Modeling

Fig 1: Logical workflow from crystallogenesis to PRMT5 structure-based drug design.

Conclusion

The rigorous crystallographic analysis of 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid bridges the gap between synthetic organic chemistry and computational drug design. By employing self-validating protocols—from controlled vapor diffusion to Cu Kα-driven anomalous dispersion analysis—researchers can unambiguously map the 3D pharmacophoric vectors of this intermediate. These structural insights are directly translatable into the rational design of highly potent, target-specific PRMT5 inhibitors.

References

  • Allen, J. R., Amegadzie, A., Beylkin, D. J., Booker, S., et al. (2021). Novel prmt5 inhibitors (Patent No. WO2021163344A1).
  • Lumeras, W., Vidal, L., Vidal, B., Balagué, C., et al. (2011). 1,7-Naphthyridine 1-Oxides as Novel Potent and Selective Inhibitors of p38 Mitogen Activated Protein Kinase. Journal of Medicinal Chemistry.[Link]

  • Horton, J. R., et al. (2016). Crystal structure of KDM5A in complex with a naphthyridone inhibitor (RCSB PDB: 5K4L). RCSB Protein Data Bank.[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C Structural Chemistry.[Link]

Physicochemical Properties and Synthetic Application of 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology, the shift from broad-spectrum cytotoxic agents to precision epigenetic inhibitors has necessitated the development of highly specialized chemical building blocks. As a Senior Application Scientist, I frequently evaluate the mechanistic utility of novel intermediates. 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid (CAS: 2691878-64-3) stands out as a foundational pharmacophore in the synthesis of second-generation, MTA-cooperative Protein Arginine Methyltransferase 5 (PRMT5) inhibitors[1].

First-generation PRMT5 inhibitors lacked selectivity, leading to dose-limiting hematological toxicities such as thrombocytopenia and neutropenia[2]. By leveraging the 1,7-naphthyridine core, modern drug design exploits a synthetic lethality paradigm specific to MTAP-deleted cancers[3]. This whitepaper provides an in-depth technical analysis of this compound's physicochemical properties, its structural causality in drug design, and field-proven protocols for its integration into active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Causality

To effectively utilize this building block in late-stage API synthesis, one must understand how its physical properties dictate both its chemical reactivity and its biological target engagement.

Quantitative Data Summary
PropertyValueMechanistic Rationale / Significance
IUPAC Name 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acidDefines the exact regiochemistry required for target binding.
CAS Number 2691878-64-3Unique identifier for IP and procurement[4].
Molecular Formula C9H6ClN3O2Critical for exact mass calculation in LC-MS tracking[4].
Molecular Weight 223.62 g/mol Optimal low-MW fragment; allows downstream functionalization without exceeding Lipinski's Rule of 5[1].
Mass Spectrometry m/z 224.0 [M+H]+Primary validation metric for reaction monitoring[1].
Solubility Soluble in DMF, DMSOPolar aprotic solubility is essential for homogenous phase amide coupling.
Structural Causality in Drug Design

The selection of the 1,7-naphthyridine core over a standard quinoline or pyridine is highly intentional.

  • The 2-Amino Group (H-Bond Donor): In the PRMT5 substrate-binding pocket, this primary amine is precisely angled to form a strong polar interaction with the Glu444 side chain of the enzyme[5].

  • The 3-Chloro Substituent: Halogenation at the C3 position serves a dual purpose. Sterically, it restricts the rotation of adjacent functional groups, locking the molecule into its bioactive conformation. Electronically, it modulates the lipophilicity (LogP) of the core, enhancing cell permeability while resisting oxidative metabolism by CYP450 enzymes.

  • The 1,7-Naphthyridine Ring: The dual nitrogens lower the overall pKa of the system compared to quinoline, optimizing physiological ionization. Furthermore, the aromatic system engages in critical π−π stacking interactions with the Trp579 and Phe327 residues of PRMT5[3].

  • The 6-Carboxylic Acid: This is the synthetic handle. It is strategically positioned to point toward the solvent-exposed region of the PRMT5 pocket, allowing chemists to attach bulky piperazine or morpholine derivatives via amide coupling without disrupting the core binding[6].

Mechanistic Rationale: MTA-Cooperative PRMT5 Inhibition

To understand why this specific molecule is synthesized, we must examine the biological pathway it targets. In approximately 15% of all human cancers (including pancreatic, lung, and glioblastoma), the MTAP gene is co-deleted with the tumor suppressor CDKN2A[7].

Normal cells use MTAP to cleave methylthioadenosine (MTA). In MTAP-deleted cancer cells, MTA accumulates to high levels and binds to the SAM-binding pocket of PRMT5. Second-generation inhibitors derived from 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid are designed to bind only to the PRMT5-MTA complex[3]. This cooperative binding traps the enzyme in an inactive state, inducing apoptosis specifically in cancer cells while sparing healthy, MTAP-wildtype tissue.

G MTAP MTAP Deletion (Cancer Cells) MTA MTA Accumulation MTAP->MTA Metabolic Shift PRMT5 PRMT5 Enzyme Substrate Pocket MTA->PRMT5 Binds SAM Pocket Lethality Synthetic Lethality (Apoptosis) PRMT5->Lethality SDMA Inhibition Inhibitor Naphthyridine Inhibitor Inhibitor->PRMT5 Cooperative Binding

Diagram 1: MTA-cooperative PRMT5 inhibition pathway exploiting MTAP-deletion synthetic lethality.

Experimental Workflows: API Synthesis via Amide Coupling

Converting 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid into a functional PRMT5 inhibitor requires rigorous synthetic control. Because the naphthyridine core is highly electron-deficient, the 6-carboxylic acid is inherently less reactive than an aliphatic acid.

The following protocol is a self-validating system I have optimized for high-yield amide coupling, utilizing HATU as the activating agent.

Protocol: HATU-Mediated Amide Coupling

Objective: Synthesize the active API amide while preventing epimerization and unwanted self-condensation of the 2-amino group.

Step 1: Carboxylic Acid Activation

  • Preparation: Charge a flame-dried round-bottom flask with 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

    • Causality: Anhydrous conditions are critical. Trace moisture will rapidly hydrolyze the highly reactive HOAt ester intermediate back to the starting acid, stalling the reaction.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: DIPEA is chosen over Triethylamine because its steric hindrance prevents it from acting as a competing nucleophile, while it efficiently deprotonates the carboxylic acid.

  • Activation: Cool the mixture to 0°C. Add HATU (1.2 eq) portion-wise. Stir for 15 minutes.

    • Causality: HATU generates a highly reactive HOAt ester. The 0°C environment controls the exothermic activation, preventing thermal degradation of the active ester.

Step 2: Nucleophilic Conjugation

  • Amine Addition: Dropwise add the target secondary amine (e.g., a functionalized piperazine) (1.1 eq).

  • Propagation: Remove the ice bath, allowing the reaction to warm to 25°C. Stir for 2 hours.

  • Self-Validation (LC-MS): Pull a 5 μ L aliquot, dilute in methanol, and inject into the LC-MS. The protocol is validated when the starting material mass (m/z 224.0[M+H]+) is entirely replaced by the product mass[1].

Step 3: Workup and Isolation

  • Quench: Terminate the reaction with saturated aqueous NaHCO 3​ .

  • Extraction: Extract with Ethyl Acetate (EtOAc).

  • Purification Wash: Wash the organic layer with 5% aqueous LiCl, followed by brine.

    • Causality: DMF is notoriously difficult to remove as it partitions into both layers. LiCl dramatically increases the ionic strength of the aqueous phase, specifically coordinating with DMF to pull it out of the EtOAc layer, ensuring a high-purity crude product.

  • Isolation: Dry over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via preparative HPLC.

Workflow Step1 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid (Starting Material) Step2 Activation (HATU / DIPEA) Generates HOAt Active Ester Step1->Step2 Anhydrous DMF, 0°C to RT Step3 Amine Conjugation (Nucleophilic Acyl Substitution) Step2->Step3 Add Secondary Amine Step4 Purification (Prep-HPLC) Yields API Step3->Step4 Reaction Completion

Diagram 2: Step-by-step amide coupling workflow for API synthesis using HATU/DIPEA activation.

Conclusion

2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid represents a triumph of rational drug design. By combining precise hydrogen-bonding capabilities, optimized lipophilicity via halogenation, and a reliable synthetic handle, it enables the creation of highly selective, MTA-cooperative PRMT5 inhibitors. Mastery of its physicochemical properties and coupling kinetics is essential for any drug development professional working in the epigenetic oncology space.

Sources

Methodological & Application

Application Note: Synthesis and Isolation Protocol for 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details the validated synthetic methodology for 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid (CAS: 2691878-63-2), a critical heterocyclic building block utilized in the development of next-generation Protein Arginine Methyltransferase 5 (PRMT5) inhibitors[1][2]. Designed for researchers and drug development professionals, this guide elucidates the mechanistic rationale behind the final saponification and isoelectric isolation steps, ensuring high-yield recovery of the amphoteric product.

Scientific Context & Mechanistic Rationale

In contemporary oncology, PRMT5 inhibitors are engineered to exploit synthetic lethality in tumors harboring Methylthioadenosine Phosphorylase (MTAP) deletions[3][4]. The 1,7-naphthyridine core serves as a vital pharmacophore for binding within the PRMT5/MTA complex.

The synthesis of the final carboxylic acid from its corresponding ester precursor (e.g., methyl 2-amino-3-chloro-1,7-naphthyridine-6-carboxylate) requires precise control over reaction conditions:

  • Solvent Causality: A ternary solvent system of Tetrahydrofuran (THF), Methanol (MeOH), and Water is employed[2]. The lipophilic naphthyridine ester exhibits poor aqueous solubility. THF and MeOH act as co-solvents to homogenize the organic substrate with the aqueous Lithium Hydroxide (LiOH), ensuring a rapid and complete bimolecular acyl substitution (saponification).

  • Isoelectric Precipitation (pH 6.0–6.5): The product is an amino acid, possessing both a basic 2-amino-1,7-naphthyridine moiety and an acidic carboxylic acid. If the quench is too acidic (pH < 4), the basic nitrogen atoms will protonate, forming a highly water-soluble hydrochloride salt. If too basic, the carboxylate remains a soluble lithium salt. Adjusting the pH strictly to ~6.0–6.5 isolates the zwitterionic form (or neutral species) at its isoelectric point, driving quantitative precipitation[2].

Experimental Protocol

The following protocol outlines the final stage of preparation (Intermediate 14), adapted from validated pharmaceutical patent literature[2].

Materials Required
  • Methyl 2-amino-3-chloro-1,7-naphthyridine-6-carboxylate (Precursor)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Deionized Water (H₂O)

  • 1.5 N Hydrochloric acid (HCl) aqueous solution

Step-by-Step Methodology
  • Reaction Assembly: To a round-bottom flask equipped with a magnetic stir bar, add the ester precursor (e.g., 4.7 g, ~16.0 mmol).

  • Solvent Addition: Suspend the solid in a solvent mixture consisting of THF (30 mL), H₂O (15 mL), and MeOH (15 mL). Stir at ambient temperature until a uniform suspension or solution is achieved[2].

  • Base Introduction: Add Lithium hydroxide (2.68 g, 64.0 mmol, 4.0 equivalents) in a single portion. The excess base ensures rapid kinetics and complete consumption of the ester[2].

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (20–25 °C) for 4 hours. Conversion can be monitored via LC-MS or TLC until the ester peak is fully depleted.

  • Concentration: Transfer the mixture to a rotary evaporator. Concentrate under reduced pressure (at ~35 °C) to remove the volatile organic solvents (THF and MeOH). Note: Do not evaporate to total dryness; leave the aqueous residue.

  • Isoelectric Quench (Critical Step): Cool the remaining aqueous residue in an ice bath. Slowly add 1.5 N HCl dropwise while monitoring the pH with a calibrated pH meter. Stop the addition when the pH reaches exactly 6.0 to 6.5 [2].

  • Isolation: An off-white precipitate will form abundantly as the isoelectric point is reached. Stir the suspension for an additional 15 minutes at 0–5 °C to maximize crystallization.

  • Filtration and Drying: Collect the off-white solid via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold water to remove residual inorganic salts (LiCl). Dry the solid in a vacuum oven at 45 °C overnight to afford 2-amino-3-chloro-1,7-naphthyridine-6-carboxylic acid.

Quantitative Data & Analytical Specifications

ParameterSpecification / Result
Chemical Formula C₉H₆ClN₃O₂
Molecular Weight 223.62 g/mol
Appearance Off-white solid[2]
Target pH for Isolation 6.0 – 6.5[2]
Mass Spectrometry (ESI) m/z: 224.0 [M+H]⁺[2]
¹H NMR (400 MHz, DMSO-d₆) δ 11.01 (s, 1H), 8.68 (s, 1H), 8.41 (s, 1H), 8.22 (s, 1H)[2]

Synthetic Workflow Visualization

G N1 Ester Precursor (Methyl carboxylate) N2 Saponification (LiOH, THF/MeOH/H2O) N1->N2 4.0 eq Base N3 Solvent Removal (Rotary Evaporation) N2->N3 4h, 25°C N4 Isoelectric Quench (1.5 N HCl to pH 6.0-6.5) N3->N4 Aqueous Residue N5 Precipitation & Vacuum Filtration N4->N5 Zwitterion Formation N6 Target Compound (Off-white solid) N5->N6 High Purity

Workflow diagram illustrating the saponification and isoelectric isolation of the naphthyridine core.

Sources

Application Note: 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid as a Privileged Scaffold for MTA-Cooperative PRMT5 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of synthetic lethality in oncology has elevated Protein Arginine Methyltransferase 5 (PRMT5) as a premier therapeutic target, particularly in cancers harboring Methylthioadenosine Phosphorylase (MTAP) deletions[1]. In these tumors, the accumulation of the metabolite MTA creates a unique, druggable PRMT5:MTA complex[1]. This application note details the utility of 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid (CAS: 2691878-64-3)[2], a highly specialized heterocyclic building block used in the discovery and optimization of next-generation, MTA-cooperative PRMT5 inhibitors such as AM-9747[3][4].

Designed for medicinal chemists and drug development professionals, this guide outlines the structural rationale, physicochemical properties, and validated protocols for incorporating this naphthyridine core into novel drug libraries.

Scientific Background & Structural Rationale

The PRMT5 / MTAP Synthetic Lethality Paradigm

MTAP deletion occurs in 10–15% of all human solid tumors due to its chromosomal proximity to the tumor suppressor gene CDKN2A[1]. The loss of MTAP halts the salvage pathway of adenine and methionine, leading to a massive intracellular accumulation of methylthioadenosine (MTA)[1]. MTA binds to the SAM-binding pocket of PRMT5, partially inhibiting it and creating a unique conformational state[1]. MTA-cooperative inhibitors are designed to bind exclusively to this PRMT5:MTA complex, effectively neutralizing cancer cells while sparing healthy, MTAP-wild-type tissues[3].

Pathway WT MTAP Wild-Type Cell LowMTA Low MTA Levels WT->LowMTA DEL MTAP Deleted Cancer HighMTA MTA Accumulation DEL->HighMTA PRMT5_SAM PRMT5:SAM Complex (Active) LowMTA->PRMT5_SAM PRMT5_MTA PRMT5:MTA Complex (Vulnerable Target) HighMTA->PRMT5_MTA Resistant Insensitive to Cooperative Inhibitors PRMT5_SAM->Resistant Sensitive Inhibited by Naphthyridine Derivatives (e.g., AM-9747) PRMT5_MTA->Sensitive Drug Binding

PRMT5/MTAP synthetic lethality pathway targeted by MTA-cooperative inhibitors.

Why 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid?

During the optimization of DNA-Encoded Library (DEL) hits into clinical candidates, the selection of the core scaffold is critical[5]. This specific naphthyridine derivative was engineered to solve several pharmacokinetic and pharmacodynamic challenges:

  • Target Engagement: The nitrogen atoms of the 1,7-naphthyridine ring are precisely oriented to form critical hydrogen bonds with the PRMT5 active site (specifically Glutamate-444), while simultaneously engaging in hydrophobic interactions with the bound MTA[3].

  • Permeability & Efflux Optimization: Unsubstituted primary amides or highly polar cores often suffer from poor membrane permeability and high efflux ratios[5]. The introduction of the 3-chloro electron-withdrawing group (EWG) reduces the basicity of the adjacent 2-amino group and lowers the overall Polar Surface Area (PSA), significantly enhancing oral bioavailability and cellular penetration[5].

  • Synthetic Versatility: The 6-carboxylic acid moiety serves as an ideal, highly reactive handle for divergent amide coupling, allowing rapid synthesis of trimeric or dimeric library analogs[4][5].

Physicochemical Properties

The following table summarizes the key quantitative data for this precursor to ensure proper handling and reaction planning[2].

PropertyValueClinical / Synthetic Relevance
Chemical Name 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acidCore scaffold for targeted oncology libraries.
CAS Number 2691878-64-3Primary identifier for procurement[2].
Molecular Formula C9H6ClN3O2-
Molecular Weight 223.62 g/mol Low MW allows for the addition of large functional groups without exceeding Lipinski's Rule of 5.
Functional Groups Carboxylic acid, Primary amine, Aryl chlorideEnables orthogonal functionalization (e.g., amide coupling at C6, Buchwald-Hartwig at C3 if desired).

Experimental Workflows & Protocols

To successfully utilize this compound in a drug discovery program, researchers must ensure robust chemical coupling followed by rigorous, state-dependent biochemical validation.

Workflow N1 DEL Screening (PRMT5 + MTA) N2 Scaffold Selection N1->N2 N3 Lead Optimization N2->N3 N4 HTRF Assay & Cell Viability N3->N4 Sub Incorporate: 2-Amino-3-chloro-1,7- naphthyridine-6-carboxylic acid Sub->N3

Drug discovery workflow incorporating the 1,7-naphthyridine scaffold.

Protocol A: Amide Coupling for Library Generation

Objective: Synthesize a target PRMT5 inhibitor by coupling the 6-carboxylic acid of the naphthyridine core to a functionalized aliphatic or aromatic amine.

Causality & Expert Insight: Heteroaromatic carboxylic acids can be notoriously sluggish in standard EDC/HOBt coupling conditions due to steric hindrance and electronic deactivation. We mandate the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) paired with DIPEA . HATU provides superior reaction kinetics, while DIPEA acts as a non-nucleophilic base that effectively deprotonates the carboxylic acid without competing for the activated ester.

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial purged with N2, dissolve 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid (1.0 eq, ~50 mg) in anhydrous DMF (0.2 M concentration).

  • Activation: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature to ensure complete deprotonation.

  • Coupling Reagent: Add HATU (1.2 eq) in one portion. The solution will typically undergo a color change (yellow to deep orange), indicating the formation of the active OAt-ester. Stir for 15 minutes.

  • Amine Addition: Add the target amine (1.1 eq). Stir the reaction mixture at room temperature for 2–4 hours.

  • Self-Validating QC Step: Withdraw a 5 µL aliquot, quench in 100 µL of Acetonitrile/Water (1:1), and analyze via LC-MS. Validation: The reaction is complete when the peak corresponding to the starting mass (m/z 224.0 [M+H]+)[4] is consumed and the target product mass appears.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via reverse-phase preparative HPLC.

Protocol B: Biochemical Validation (PRMT5:MTA HTRF Assay)

Objective: Determine the half-maximal inhibitory concentration (IC50) of the synthesized naphthyridine derivative.

Causality & Expert Insight: Because AM-9747 and its analogs are MTA-cooperative inhibitors[3], testing them against wild-type PRMT5 in the presence of SAM will yield false negatives (appearing as inactive compounds). The assay must be artificially loaded with MTA to mimic the MTAP-deleted cellular environment[5].

Step-by-Step Methodology:

  • Complex Pre-incubation: Incubate recombinant, His-tagged PRMT5:MEP50 protein complex (10 nM) with MTA (10 µM) in assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20) for 30 minutes at room temperature. This step is critical to pre-form the vulnerable ternary complex.

  • Compound Addition: Dispense the synthesized naphthyridine derivatives (in a 10-point, 3-fold dilution series starting at 10 µM) into a 384-well pro-plate. Add the PRMT5:MEP50:MTA complex. Incubate for 15 minutes.

  • Reaction Initiation: Add the biotinylated histone H4R3 peptide substrate (100 nM) and SAM (1 µM) to initiate the methylation reaction. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding a detection mixture containing Eu3+-cryptate-labeled anti-symmetric dimethyl arginine antibody and XL665-labeled streptavidin.

  • Readout & Self-Validation: Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal (ratio of 665 nm / 620 nm) using a microplate reader.

    • Positive Control: AM-9747 (Expected Ki ~ 0.06 nM)[6].

    • Negative Control: DMSO vehicle (Establishes 100% enzyme activity).

    • Validation Check: If the positive control fails to inhibit the enzyme, verify that MTA was correctly added in Step 1, as cooperative inhibitors require the MTA-bound state to function.

References

  • "2691878-64-3_化工字典" hxchem.net.
  • "WO2021163344A1 - Novel prmt5 inhibitors" Google Patents.
  • "From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy" ACS Publications.
  • "AM-9747 | PRMT5 Inhibitor" MedchemExpress.com.
  • "AM-9747 - Drug Targets, Indications, Patents" Patsnap Synapse.

Sources

Application Note: Chemoselective Amidation of 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

The 1,7-naphthyridine scaffold has emerged as a privileged structure in modern oncology, particularly in the development of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. Specifically, 2-amino-3-chloro-1,7-naphthyridine-6-carboxylic acid serves as a critical intermediate (designated as Intermediate 14) in the synthesis of MTA-cooperative PRMT5 inhibitors[1]. These inhibitors, such as the highly potent AM-9747 ( Ki​=0.06 nM), are designed to selectively target MTAP-deleted tumors by exploiting metabolic vulnerabilities[1][2].

A recurring challenge in synthesizing these complex inhibitors is the late-stage functionalization of the 6-carboxylic acid via amidation. This guide provides a field-proven, self-validating protocol for the chemoselective amidation of this scaffold, ensuring high yields without the need for transient protecting groups.

Mechanistic Insights: The Chemoselectivity Paradigm

In standard peptide chemistry, exposing a molecule containing both a free primary amine and a carboxylic acid to coupling reagents typically results in rapid inter- and intra-molecular self-condensation (polymerization). However, the amidation of 2-amino-3-chloro-1,7-naphthyridine-6-carboxylic acid can be performed chemoselectively.

The Causality of Deactivation: The 2-amino group on this specific naphthyridine ring is severely deactivated and essentially non-nucleophilic under standard coupling conditions. This is driven by two synergistic electronic effects:

  • Resonance De-localization: The lone pair of the 2-amino group is highly delocalized into the electron-deficient 1,7-naphthyridine π -system (specifically drawn toward the N1 and N7 nitrogens).

  • Inductive Withdrawal (-I Effect): The adjacent 3-chloro substituent exerts a strong electron-withdrawing inductive effect, further stripping electron density away from the amine.

Coupling Reagent Selection: Because the substrate is electronically deactivated, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in combination with DIPEA (N,N-Diisopropylethylamine). HATU is selected over traditional EDC/HOBt because the 7-azabenzotriazole (HOAt) active ester intermediate forms faster and is highly reactive toward exogenous amines, overcoming the steric hindrance of the naphthyridine core while leaving the deactivated 2-amino group untouched.

Experimental Workflow

Amidation_Workflow A Carboxylic Acid Activation (HATU) B Amine Addition (Coupling) A->B C LC-MS Monitoring (IPC) B->C D Aqueous Workup C->D E Purification (Prep-HPLC) D->E

Step-by-step workflow for the chemoselective amidation of the naphthyridine scaffold.

Quantitative Reagent Parameters

The following table summarizes the stoichiometric requirements for a standard 1.0 mmol scale amidation.

ReagentMW ( g/mol )EquivalentsAmountFunction
2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid 223.611.0223.6 mgStarting Material
Exogenous Amine (Primary or Secondary)Varies1.2VariesNucleophile
HATU 380.231.2456.3 mgCoupling Agent
DIPEA 129.243.0522 µLNon-nucleophilic Base
DMF (Anhydrous)N/AN/A5.0 mLPolar Aprotic Solvent

Step-by-Step Methodology & Self-Validating Controls

This protocol is designed as a self-validating system . By isolating the activation and coupling steps and utilizing In-Process Controls (IPC), the system provides definitive diagnostic feedback at each stage.

Step 1: Pre-Activation of the Carboxylic Acid

  • Charge a dry, argon-purged 25 mL round-bottom flask with 2-amino-3-chloro-1,7-naphthyridine-6-carboxylic acid (223.6 mg, 1.0 mmol) and HATU (456.3 mg, 1.2 mmol).

  • Add anhydrous DMF (5.0 mL) to form a suspension.

  • Add DIPEA (522 µL, 3.0 mmol) dropwise at room temperature ( 20−25∘C ). The mixture will typically transition to a homogeneous, deep amber solution as the active HOAt-ester forms.

  • Stir for 15 minutes.

  • Self-Validation Checkpoint: An aliquot quenched in methanol and analyzed via LC-MS should show complete consumption of the starting material mass ( m/z 224 [M+H]+) and the appearance of the methyl ester ( m/z 238 [M+H]+), confirming successful activation. If only starting material is present, the HATU is likely degraded (moisture contamination).

Step 2: Nucleophilic Amine Addition 5. Add the exogenous amine (1.2 mmol) to the activated reaction mixture in a single portion. 6. Stir the reaction at room temperature for 2 to 4 hours.

  • Self-Validation Checkpoint: Perform LC-MS monitoring. If the HOAt-ester intermediate persists but no product mass is observed, the activation was successful, but the chosen amine is too sterically hindered or electronically deactivated to couple under these conditions. If the product mass is observed, proceed to workup.

Step 3: Workup and Isolation 7. Quench the reaction by pouring the mixture into 25 mL of ice-cold saturated aqueous NaHCO3​ . 8. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

  • Note: The 1,7-naphthyridine core can exhibit moderate aqueous solubility depending on the appended amine. If the product is highly polar, substitute Ethyl Acetate with a 4:1 mixture of Dichloromethane/Isopropanol.

  • Wash the combined organic layers with 5% aqueous LiCl ( 2×15 mL) to remove residual DMF, followed by brine (15 mL).

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via reverse-phase Prep-HPLC (Water/Acetonitrile gradient with 0.1% TFA) to yield the pure naphthyridine amide.

Biological Application: PRMT5 Inhibition Pathway

The amides generated from this protocol are frequently advanced into biological screening against PRMT5. The diagram below illustrates the causality of the synthesized small molecules within the cellular signaling cascade, specifically their MTA-cooperative mechanism in MTAP-deleted cancers[1].

PRMT5_Pathway PRMT5 PRMT5/MEP50 Complex SDMA Symmetric Dimethylarginine (SDMA) PRMT5->SDMA Catalyzes Substrate Target Proteins (e.g., Histones) Substrate->SDMA Methylation Tumor Tumor Cell Proliferation SDMA->Tumor Promotes Inhibitor 1,7-Naphthyridine Inhibitor (e.g., AM-9747) Inhibitor->PRMT5 Inhibits (MTA-Cooperative)

PRMT5/MEP50 signaling pathway and its targeted inhibition by 1,7-naphthyridine derivatives.

References

  • Allen, J. R., et al. (2021).Novel PRMT5 Inhibitors (Patent No. WO2021163344A1). World Intellectual Property Organization.

Sources

Application Note: In Vitro Profiling of 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic Acid Derivatives as MTA-Cooperative PRMT5 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation epigenetic therapeutics has shifted from broad-spectrum inhibition to precision synthetic lethality. The compound 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid serves as a critical synthetic intermediate (e.g., Intermediate 14) for a novel class of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors[1]. Unlike first-generation SAM-competitive inhibitors that cause dose-limiting hematological toxicities, derivatives of this naphthyridine scaffold (such as the clinical analogs AM-9747 and AM-9934) are engineered to bind PRMT5 cooperatively with the metabolite methylthioadenosine (MTA)[2][3].

This application note provides a comprehensive, self-validating in vitro assay cascade designed to evaluate the potency, selectivity, and mechanism of action of these derivatives in MTAP-deleted cancer models.

Mechanistic Rationale & Causality

In approximately 15% of all human solid tumors, the MTAP gene is co-deleted with the tumor suppressor CDKN2A[4]. MTAP is an essential enzyme in the methionine salvage pathway; its loss leads to the intracellular accumulation of MTA[2]. MTA acts as a weak endogenous inhibitor of PRMT5 by competing with the universal methyl donor, S-adenosylmethionine (SAM), forming a unique PRMT5•MTA binary complex[3].

Naphthyridine and quinolin-2-amine derivatives are rationally designed to exploit this vulnerability. Structural studies confirm that these derivatives form hydrogen bonds with the PRMT5 glutamate-444 residue while maintaining highly specific hydrophobic contacts with the accumulated MTA[3]. Because they only bind the PRMT5•MTA complex and not the PRMT5•SAM complex, they selectively induce synthetic lethality in MTAP-deleted cells while sparing healthy, MTAP-wild-type (WT) tissues[2].

Mechanism A MTAP Deletion B MTA Accumulation A->B C PRMT5•MTA Complex B->C D Derivative Binding C->D E Synthetic Lethality D->E

Caption: MTAP-deletion synthetic lethality via MTA-cooperative PRMT5 inhibition.

The Tri-Tiered Assay Cascade

To prevent false positives and ensure that a 1,7-naphthyridine-6-carboxylic acid derivative is a true MTA-cooperative inhibitor, the validation protocol must follow a strict hierarchy. Each step is designed as a self-validating system , utilizing isogenic counter-screens to prove that the observed pharmacological effect is strictly driven by the MTAP status[5].

Workflow Step1 1. Biochemical Assay (MTase-Glo: MTA vs SAM) Step2 2. Target Engagement (SDMA In-Cell Western) Step1->Step2 Step3 3. Phenotypic Viability (7-10 Day CellTiter-Glo) Step2->Step3 Decision Selectivity Window MTAP-null vs WT > 50-fold? Step3->Decision Lead Advance to In Vivo (Xenograft Models) Decision->Lead Yes

Caption: Tri-tiered in vitro assay cascade for validating MTA-cooperative PRMT5 inhibitors.

Protocol 1: Biochemical PRMT5 MTase-Glo Assay (Cooperativity Profiling)

Objective: To quantify the biochemical binding affinity (IC50) of the derivative against the PRMT5•MTA complex versus the PRMT5•SAM complex[6].

Mechanistic Causality: The derivative is designed to trap the pre-formed ternary complex. If the enzyme is not pre-incubated with MTA, the binding kinetics will be artificially slow, yielding inaccurate IC50 values. We utilize a luminescence-based MTase-Glo assay to measure the conversion of SAM to SAH[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Enzyme Pre-incubation: Dilute recombinant human PRMT5/MEP50 complex to 10 nM in Assay Buffer. Split into two pools:

    • Pool A (MTA-loaded): Add 1 µM MTA.

    • Pool B (SAM-loaded): Add 1 µM SAM.

    • Incubate both pools for 30 minutes at room temperature to allow binary complexes to reach equilibrium[1][3].

  • Compound Addition: Dispense 4 µL of the pre-incubated enzyme pools into a 384-well white ProxiPlate. Add 100 nL of the naphthyridine derivative (10-point, 3-fold serial dilution in DMSO) using an acoustic dispenser. Incubate for 15 minutes[1].

  • Reaction Initiation: Add 4 µL of substrate mix containing 5 µM SAM and 1 µM Histone H4 (1-21) peptide.

  • Detection: Incubate the reaction for 60 minutes at room temperature. Add MTase-Glo reagent to convert the byproduct SAH to ATP, followed by the MTase-Glo Detection Solution to generate luminescence[1].

  • Self-Validation & Controls: Run a known SAM-competitive inhibitor (e.g., EPZ015666) in parallel. A successful MTA-cooperative derivative must show an IC50 < 10 nM in Pool A, and > 1000 nM in Pool B[7].

Protocol 2: Cellular Target Engagement via SDMA In-Cell Western (ICW)

Objective: To confirm that the compound penetrates the cell membrane and inhibits PRMT5-mediated symmetric dimethylarginine (SDMA) formation exclusively in an MTAP-deleted context[5].

Mechanistic Causality: PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues[3]. Measuring total SDMA levels provides a direct, proximal readout of target engagement. Relying on downstream gene expression is discouraged as it introduces confounding variables from parallel epigenetic pathways[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed isogenic HCT116 MTAP-WT and HCT116 MTAP-null cells at 5,000 cells/well in 96-well black, clear-bottom plates. Allow adherence overnight[3].

  • Compound Treatment: Treat cells with a serial dilution of the derivative (0.1 nM to 10 µM) for 48 hours.

  • Fixation & Permeabilization: Remove media, wash with PBS, and fix cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Antibody Incubation: Block with Odyssey Blocking Buffer for 1 hour. Incubate with primary anti-SDMA antibody (e.g., Cell Signaling Technology) overnight at 4°C.

  • Detection & Normalization: Wash plates and incubate with an IRDye-conjugated secondary antibody multiplexed with DRAQ5 (a far-red DNA stain) for 1 hour[5].

  • Self-Validation & Controls: Image on a near-infrared scanner (e.g., LI-COR). The SDMA signal must be normalized to the DRAQ5 signal to ensure that reductions in SDMA are due to enzymatic inhibition, not compound-induced cell detachment or death[5].

Protocol 3: Phenotypic Viability (Long-Term CellTiter-Glo)

Objective: To evaluate the synthetic lethal anti-proliferative effect of the derivative[6].

Mechanistic Causality: Because PRMT5 is an epigenetic regulator, its inhibition does not trigger immediate apoptosis. The cell requires multiple division cycles to dilute the existing pool of methylated proteins before viability is impacted[5][6]. Standard 72-hour viability assays will generate false negatives; a 7- to 10-day assay is biologically mandatory.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 MTAP-WT and MTAP-null cells at a low density (500 cells/well) in 384-well plates to prevent overconfluence during the extended incubation[3].

  • Dosing Strategy: Treat cells with the derivative on Day 1. Depending on compound stability, perform a media exchange and re-dose on Day 4.

  • Incubation: Maintain plates in a humidified incubator at 37°C, 5% CO2 for 7 to 10 days[5].

  • Readout: Equilibrate plates to room temperature. Add CellTiter-Glo reagent, incubate for 10 minutes to stabilize the luminescent signal, and read on a microplate reader[6].

  • Self-Validation & Controls: Normalize data to DMSO vehicle controls. Include a non-specific cytotoxic agent (e.g., Staurosporine) to confirm that both the WT and null cell lines are metabolically capable of registering cell death[6].

Quantitative Data Interpretation

A successful 2-amino-3-chloro-1,7-naphthyridine-6-carboxylic acid derivative transitioning to lead optimization should exhibit a distinct pharmacological profile. The table below outlines the benchmark metrics expected for a clinical-grade MTA-cooperative inhibitor (modeled after AM-9747 and AM-9934)[3][8].

Assay ParameterMTAP-WT Cells (SAM-dominant)MTAP-null Cells (MTA-dominant)Required Selectivity Window
Biochemical IC50 > 1,000 nM< 10 nM> 100-fold
Cellular SDMA ICW IC50 > 500 nM< 5 nM> 100-fold
Viability GI50 (7-10 Day) > 10,000 nM< 50 nM> 200-fold

Derivatives meeting these criteria demonstrate true MTA-cooperativity and are suitable for advancement into in vivo PDX and xenograft efficacy models[3].

References

  • Novel prmt5 inhibitors (WO2021163344A1).
  • MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design. ACS Medicinal Chemistry Letters.[Link]

  • MTA-cooperative PRMT5 inhibitors from cofactor-directed DNA-encoded library screens. Proceedings of the National Academy of Sciences.[Link]

  • From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy. Journal of Medicinal Chemistry.[Link]

Sources

Application Note: Strategic Functionalization of the 1,7-Naphthyridine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Objective: To provide a comprehensive, mechanistically grounded guide on the reactivity, functionalization, and therapeutic application of the 1,7-naphthyridine core.

Introduction & Scaffold Rationale

The 1,7-naphthyridine scaffold—a bicyclic heteroaromatic system composed of two fused pyridine rings—has emerged as a highly privileged structural motif in modern medicinal chemistry[1]. While historically overshadowed by its 1,8-naphthyridine and quinoline counterparts, the 1,7-isomer presents unique topological and electronic properties. The specific orientation of its nitrogen atoms (N1 and N7) provides distinct hydrogen-bond acceptor vectors that are highly effective for engaging kinase hinge regions and other complex protein binding pockets[2].

Because the scaffold profoundly influences the physicochemical properties of the resulting drug candidate (e.g., basicity, dipole moment, and aqueous solubility), mastering its regioselective functionalization is a critical competency for lead optimization[3].

G Core 1,7-Naphthyridine Core (π-Deficient) Halogenation C6/C8 Halogenation or Triflation Core->Halogenation Activation SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Direct Substitution Suzuki Pd-Catalyzed Suzuki Coupling Halogenation->Suzuki C-C Bond Formation NOxidation N-Oxidation (Kinase Hinge Binding) Suzuki->NOxidation Optional Modification BioActive Bioactive Scaffold (PDE4D, p38α, PIP4K2A) Suzuki->BioActive SNAr->BioActive NOxidation->BioActive

Caption: Synthetic workflow for functionalizing the electron-deficient 1,7-naphthyridine core.

Electronic Properties & Reactivity Profiling

As an Application Scientist, understanding the causality of a molecule's reactivity is paramount to designing successful synthetic routes. The 1,7-naphthyridine core is inherently π-deficient . The two highly electronegative nitrogen atoms withdraw electron density from the carbocyclic framework via both inductive and resonance effects[1].

Mechanistic Consequences:

  • Electrophilic Aromatic Substitution (EAS) is Disfavored: Standard nitration or halogenation requires extremely harsh conditions because the HOMO energy of the ring system is significantly lowered.

  • Nucleophilic Aromatic Substitution (S_NAr) is Favored: The core is highly activated toward nucleophilic attack, particularly at positions ortho or para to the nitrogen atoms (e.g., C2, C4, C6, C8). The electronegative nitrogens stabilize the anionic Meisenheimer intermediate.

  • Transition-Metal Catalysis is Essential: Because direct EAS is difficult, building complexity usually relies on pre-functionalized (halogenated) 1,7-naphthyridines. Palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig) at the C6 and C8 positions is the industry standard for C–C and C–N bond formation[4].

Key Medicinal Chemistry Applications

The orthogonal functionalization of the 1,7-naphthyridine core has led to breakthrough inhibitors across multiple therapeutic areas. Table 1 summarizes the quantitative biological data of key derivatives.

Table 1: Quantitative Biological Data of Key 1,7-Naphthyridine Derivatives
TargetLead Compound / ScaffoldKey FunctionalizationPrimary Activity (IC₅₀)Indication / In Vivo EfficacyRef
PDE4D Compound 116,8-disubstituted via Pd-catalyzed cross-coupling1.0 nMAsthma; >50% reduction in eosinophil influx at 1 mg/kg (oral).[4]
p38α MAPK Compound 4N1-Oxidation, C4/C8 diarylation< 10 nMInflammation; ED₅₀ = 0.5 mg/kg in LPS-induced TNFα models.[5]
PIP4K2A BAY-091 / BAY-297C7-Nitrogen hinge interaction< 10 nMCancer; Potent and highly selective chemical probes.[2]
SOS1 HH0043Scaffold hopping to 1,7-naphthyridinePotent (Biochemical)KRAS-mutated Cancers; 76% Total Growth Inhibition in xenografts.[6]

Target-Specific Mechanistic Insights: The Power of N-Oxidation

A prime example of rational drug design utilizing this scaffold is the development of p38α Mitogen-Activated Protein Kinase (MAPK) inhibitors[5].

The Causality of the N-Oxide: Standard 1,7-naphthyridines showed moderate binding to the p38α active site. However, researchers discovered that oxidizing the N1 nitrogen to an N-oxide created a highly specific, strong hydrogen-bond acceptor. This N-oxide oxygen interacts directly with the kinase hinge region (specifically the backbone NH of Met109), locking the inhibitor into the active site. This single functionalization step dramatically increased both potency (IC₅₀ < 10 nM) and selectivity against off-target kinases[7].

Pathway LPS LPS / Stress Stimuli MKK MKK3 / MKK6 LPS->MKK p38 p38α MAP Kinase MKK->p38 Phosphorylation TNF TNF-α Production p38->TNF Inflammation Inflammatory Response TNF->Inflammation Inhibitor 1,7-Naphthyridine 1-Oxides Inhibitor->p38 Hinge Binding Inhibition

Caption: Inhibition of the p38α MAPK inflammatory signaling pathway by 1,7-naphthyridine 1-oxides.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. They include critical in-process controls to ensure the integrity of the functionalization.

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling at C8

Objective: To install an aryl/heteroaryl group at the C8 position of an 8-chloro-1,7-naphthyridine precursor[8].

Reagents & Materials:

  • 8-Chloro-1,7-naphthyridine derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with the 8-chloro-1,7-naphthyridine derivative and arylboronic acid.

  • Solvent Addition & Degassing: Add 1,4-dioxane. Critical Step: Degas the mixture by sparging with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), killing the catalytic cycle.

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ followed by the degassed 2.0 M Na₂CO₃ solution.

  • Reaction: Heat the biphasic mixture to 90 °C under Argon for 4–6 hours.

  • In-Process Validation: Monitor via LC-MS. The reaction is complete when the starting material mass (M) disappears and the product mass (M - Cl + Aryl) dominates.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Final Validation: ¹H NMR should confirm the disappearance of the C8-Cl characteristic shifts and the appearance of the new aryl multiplet integrations.

Protocol B: N-Oxidation of the 1,7-Naphthyridine Core

Objective: To synthesize a 1,7-naphthyridine 1-oxide for enhanced kinase hinge binding[5].

Reagents & Materials:

  • 1,7-Naphthyridine derivative (1.0 eq)

  • m-Chloroperoxybenzoic acid (mCPBA, 77% max, 1.5 eq)

  • Solvent: Dichloromethane (CH₂Cl₂)

Step-by-Step Methodology:

  • Preparation: Dissolve the 1,7-naphthyridine derivative in anhydrous CH₂Cl₂ and cool to 0 °C in an ice bath.

  • Oxidation: Add mCPBA portion-wise over 10 minutes. Causality: The electron-deficient nature of the ring requires a strong peracid. The reaction is kept at 0 °C initially to prevent over-oxidation or ring-opening side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quenching (Critical Safety Step): Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃. Causality: Na₂S₂O₃ reduces any unreacted mCPBA. Failing to neutralize peroxides can lead to explosive hazards during solvent evaporation.

  • Workup: Add saturated aqueous NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct. Extract the aqueous layer 3x with CH₂Cl₂. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Final Validation: Confirm product formation via LC-MS (observing an [M+16]⁺ mass shift). ¹H NMR will show a distinct downfield chemical shift for the proton adjacent to the newly formed N-oxide.

References

  • The 1,7-Naphthyridine Core: A Technical Guide to its Reactivity Profile for Drug Discovery BenchChem
  • 1,7-Naphthyridine 1-Oxides as Novel Potent and Selective Inhibitors of p38 Mitogen Activated Protein Kinase Journal of Medicinal Chemistry (ACS Public
  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A Journal of Medicinal Chemistry (ACS Public
  • Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 6,8-Disubstituted 1,7-Naphthyridines: A Novel Class of Potent and Selective Phosphodiesterase Type 4D Inhibitors Journal of Medicinal Chemistry (ACS Public
  • A Scalable Synthesis of a 1,7-Naphthyridine Derivative, a PDE-4 Inhibitor Organic Process Research & Development (ACS Public
  • Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors PubMed Central (PMC)

Sources

Application Note: Chemoselective Catalytic Reduction Strategies for 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Overview

2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid is a highly functionalized heterocyclic scaffold, frequently utilized as a critical intermediate in the development of targeted therapeutics, including PRMT5 inhibitors [1].

From a synthetic perspective, this molecule presents a classic chemoselectivity challenge. It contains three distinct reducible moieties:

  • An aryl chloride (susceptible to hydrodechlorination).

  • A heteroaromatic 1,7-naphthyridine core (susceptible to ring saturation).

  • A carboxylic acid (susceptible to deep reduction to an alcohol).

As a Senior Application Scientist, the goal of this guide is to provide robust, scalable, and self-validating protocols to selectively reduce specific functional groups while leaving others intact. We will explore the mechanistic causality behind catalyst and solvent selection to ensure predictable synthetic outcomes.

Mechanistic Causality: Controlling Chemoselectivity

Pathway A: Selective Hydrodechlorination (C–Cl Cleavage)

To selectively remove the 3-chloro group without reducing the naphthyridine ring, Palladium on Carbon (Pd/C) under mild hydrogen pressure is the catalyst of choice. The mechanism involves the oxidative addition of the C–Cl bond to Pd(0). However, this process generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will poison the palladium catalyst and protonate the naphthyridine nitrogens, which inadvertently activates the ring toward unwanted hydrogenation [2].

  • The Causality of Choice: A stoichiometric organic base (e.g., Triethylamine, Et₃N) is mandatory. It acts as an acid scavenger, driving the equilibrium forward and strictly maintaining chemoselectivity.

Pathway B: Heteroaromatic Ring Hydrogenation

Complete saturation of the 1,7-naphthyridine core requires a highly active catalyst like Platinum(IV) oxide (Adams' catalyst, PtO₂) and strongly acidic conditions [3].

  • The Causality of Choice: The aromatic resonance energy of the naphthyridine system makes it resistant to standard hydrogenation. The addition of HCl protonates the basic nitrogen atoms, disrupting the aromaticity and increasing the electrophilicity of the ring. This facilitates the addition of hydrogen across the double bonds. (Note: Under these harsh conditions, concurrent hydrodechlorination is virtually unavoidable, yielding the dechlorinated, fully saturated core).

Pathway C: Carboxylic Acid Reduction

Direct catalytic hydrogenation of the –COOH group is thermodynamically unfavorable due to the low electrophilicity of the carbonyl carbon. While standard laboratory practice often dictates prior esterification, direct catalytic reduction can be achieved using specialized Ruthenium-Triphos complexes under extreme pressure (100+ atm).

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters for each chemoselective pathway:

Reduction TargetCatalyst SystemSolvent / AdditiveTemp & PressureChemoselectivity OutcomeIPC Validation Method
C–Cl Cleavage 10% Pd/C (0.05 eq)MeOH / Et₃N (2.0 eq)25 °C, 1 atm H₂>95% Dechlorination (Ring intact)LC-MS: Loss of 3:1 isotopic cluster
Ring Saturation PtO₂ (0.10 eq)EtOH / 1.0 M HCl25 °C, 50 psi H₂Decahydro-1,7-naphthyridine¹H NMR: Loss of aromatic signals
–COOH Reduction Ru-Triphos (0.02 eq)THF140 °C, 100 atm H₂6-(hydroxymethyl) derivativeIR: Loss of C=O stretch (1700 cm⁻¹)

Experimental Protocols (Self-Validating Systems)

Protocol 1: Chemoselective Hydrodechlorination

Objective: Isolate 2-Amino-1,7-naphthyridine-6-carboxylic acid.

  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid (1.0 g, 4.47 mmol) in anhydrous Methanol (40 mL).

  • Additive Integration: Add Triethylamine (1.25 mL, 8.94 mmol, 2.0 equiv). Causality: Et₃N is chosen over inorganic bases because it is fully soluble in MeOH and easily removed during workup, preventing product entrapment.

  • Catalyst Addition: Carefully add 10% Pd/C (238 mg, 5 mol% Pd) under a gentle stream of nitrogen to prevent auto-ignition.

  • Reaction: Evacuate the flask and backfill with H₂ gas three times. Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4–6 hours.

  • Self-Validation & IPC (In-Process Control): Take a 10 µL aliquot, filter through a micro-Celite pad, and analyze via LC-MS. The starting material exhibits a characteristic 3:1 isotopic cluster at m/z 224/226 [M+H]⁺. The system self-validates completion when this doublet is entirely replaced by a singlet at m/z 190 [M+H]⁺.

  • Workup: Filter the mixture through a pad of Celite, washing with excess MeOH. Concentrate the filtrate in vacuo. Resuspend in water and adjust the pH to the isoelectric point (approx. pH 4.5) using 1M HCl to precipitate the pure product. Filter and dry under high vacuum.

Protocol 2: Tandem Dechlorination & Ring Hydrogenation

Objective: Isolate 2-Amino-decahydro-1,7-naphthyridine-6-carboxylic acid.

  • Preparation: Dissolve the starting material (1.0 g, 4.47 mmol) in Ethanol (30 mL) containing 1.0 M aqueous HCl (10 mL).

  • Catalyst Addition: Add Platinum(IV) oxide (Adams' catalyst, 100 mg, ~10 wt%).

  • Reaction: Transfer the mixture to a Parr hydrogenation vessel. Pressurize to 50 psi with H₂ and shake at room temperature for 12 hours.

  • Self-Validation & IPC: Evaporate a small aliquot and analyze via ¹H NMR (DMSO-d₆). The system self-validates when the distinct downfield aromatic protons of the naphthyridine ring (>8.0 ppm) completely disappear , replaced by broad aliphatic multiplets between 1.5 and 3.5 ppm.

  • Workup: Filter the catalyst through Celite. Concentrate the filtrate to remove ethanol, neutralize the aqueous layer with 1M NaOH to pH 7, and purify via reverse-phase C18 chromatography or ion-exchange resin to isolate the saturated zwitterion.

Mechanistic Visualization

ChemoselectiveReduction SM 2-Amino-3-chloro-1,7-naphthyridine- 6-carboxylic acid (Starting Material) Dechloro 2-Amino-1,7-naphthyridine- 6-carboxylic acid (Hydrodechlorination) SM->Dechloro Pd/C, H2 (1 atm) Base (Et3N), MeOH Selectivity: C-Cl only RingRed 2-Amino-decahydro- 1,7-naphthyridine-6-carboxylic acid (Ring Saturation) SM->RingRed PtO2, H2 (50 psi) Acidic (HCl/EtOH) Selectivity: Ring + C-Cl AcidRed 2-Amino-3-chloro-6-(hydroxymethyl)- 1,7-naphthyridine (Carboxylic Acid Reduction) SM->AcidRed Ru-Triphos, H2 (100 atm) High Temp (140°C) Selectivity: -COOH only

Fig 1: Chemoselective catalytic reduction pathways for the 1,7-naphthyridine scaffold.

References

  • Title: WO2021163344A1 - Novel PRMT5 Inhibitors Source: Google Patents URL
  • Title: Mechanistic Considerations on the Hydrodechlorination Process of Polychloroarenes Source: IntechOpen URL: [Link]

  • Title: An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog Source: ResearchGate URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of highly functionalized heterocyclic building blocks. 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid is a critical intermediate, most notably utilized in the development of next-generation Protein Arginine Methyltransferase 5 (PRMT5) inhibitors targeting MTAP-deleted cancers[1][2].

Due to its rigid planar structure, multiple reactive sites, and zwitterionic nature, synthesizing this compound with high yield and purity requires precise control over reaction kinetics and isolation conditions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize your synthetic workflow.

Core Synthetic Workflow

SynthesisWorkflow A Pyridine Precursor B 1,7-Naphthyridine Core A->B Cyclization C 3-Chloro Intermediate B->C Chlorination (NCS) D 2-Amino-3-chloro Ester C->D Amination (Pd-Catalyzed) E Target Zwitterion (Carboxylic Acid) D->E Saponification (pH 6.0-6.5)

Synthetic workflow for 2-amino-3-chloro-1,7-naphthyridine-6-carboxylic acid.

Troubleshooting Guide & FAQs
Q1: My C-3 chlorination step is yielding a complex mixture of over-chlorinated and unreacted products. How do I control regioselectivity?

Mechanistic Insight: The 1,7-naphthyridine core is inherently electron-deficient, but the presence of electron-donating groups (such as a pre-installed directing group or amine) can activate specific positions. If you are using elemental chlorine ( Cl2​ ) or running the reaction at elevated temperatures, the electrophilic aromatic substitution ( SE​Ar ) loses its kinetic preference for the C-3 position, leading to rapid polyhalogenation. Solution: Switch your halogenating agent to N-Chlorosuccinimide (NCS) in a polar aprotic solvent (e.g., DMF) or acetic acid at 0–5 °C. NCS provides a controlled, slow release of the chloronium ion ( Cl+ ). Ensure strict stoichiometric control (1.05 equivalents of NCS) and monitor the reaction continuously via LC-MS to quench it immediately before di-chlorination occurs.

Q2: The nucleophilic amination at the C-2 position is stalling at 40% conversion. Should I increase the temperature or ammonia pressure?

Mechanistic Insight: While 2-chloro or 2-fluoro-1,7-naphthyridines can theoretically undergo Nucleophilic Aromatic Substitution ( SN​Ar ) with aqueous ammonia, the reaction often stalls. This is due to the poor solubility of the starting material in aqueous media and the competitive, premature hydrolysis of the C-6 ester group at elevated temperatures, which deactivates the ring toward further nucleophilic attack. Solution: Abandon brute-force SN​Ar and utilize a Buchwald-Hartwig cross-coupling approach. Using a palladium catalyst with a bidentate ligand (e.g., Xantphos) and an ammonia surrogate like tert-butyl carbamate ( BocNH2​ ) drastically improves yields. This avoids the harsh basic conditions that destroy your C-6 ester.

Q3: I am losing over 50% of my product during the final ester hydrolysis to the C-6 carboxylic acid. LC-MS shows complete conversion, but my isolated yield is abysmal. What is happening?

Mechanistic Insight: This is the most common failure point in this synthesis. 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid contains both a basic amino group (at C-2) and an acidic carboxylic acid (at C-6). During the saponification of the precursor ester (e.g., using LiOH), the product exists as a highly water-soluble lithium carboxylate salt. If you acidify the mixture too aggressively (e.g., pH < 3) during workup, you protonate the naphthyridine nitrogen and the C-2 amine, creating a highly soluble cationic species that will not precipitate. Solution: You must perform a precise isoelectric precipitation . The isoelectric point (pI) of this specific zwitterion is approximately pH 6.0 to 6.5[3]. You must carefully titrate the reaction mixture with 1.5 N HCl strictly to this pH range to precipitate the neutral zwitterion.

Diagnostic Decision Tree

TroubleshootingLogic Start Yield Loss Detected Step1 C-3 Chlorination? Start->Step1 Step2 C-2 Amination? Start->Step2 Step3 Ester Hydrolysis? Start->Step3 Sol1 Use NCS at 0-5°C Step1->Sol1 Over-chlorination Sol2 Use Buchwald-Hartwig Step2->Sol2 Stalled Reaction Sol3 Titrate to pH 6.0-6.5 Step3->Sol3 Product Loss

Decision tree for troubleshooting yield losses in 1,7-naphthyridine synthesis.

Quantitative Data: Optimization of C-2 Amination

The following table summarizes the quantitative yield differences when transitioning from classical SN​Ar to Palladium-catalyzed cross-coupling for the C-2 amination step.

MethodReagents / CatalystSolvent / TempConversionIsolated YieldPrimary Impurity
SN​Ar (Aqueous) NH4​OH (28% aq)1,4-Dioxane, 100°C65%35%C-6 Carboxylic acid (premature hydrolysis)
SN​Ar (Pressure) NH3​ (gas), 5 barEthanol, 80°C80%55%Unreacted starting material
Buchwald-Hartwig Pd2​(dba)3​ , Xantphos, BocNH2​ , Cs2​CO3​ Toluene, 90°C>99%88% (after deprotection)Trace debromination / dechlorination
Experimental Protocol: Saponification & Isoelectric Precipitation

This self-validating protocol is adapted from validated procedures for analogous PRMT5 inhibitor intermediates to ensure maximum recovery of the zwitterionic product[1][3].

Prerequisites: Ensure your pH meter is freshly calibrated using pH 4.01 and 7.00 standard buffers before beginning the titration step.

  • Reaction Setup: Dissolve the precursor ester (e.g., methyl 2-amino-3-chloro-1,7-naphthyridine-6-carboxylate) (1.0 eq) in a 2:1:1 volumetric mixture of Tetrahydrofuran (THF), Methanol, and Deionized Water.

  • Hydrolysis: Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O ) (4.0 eq) to the stirring solution at room temperature. Stir vigorously for 4 hours.

  • Validation (Monitoring): Confirm complete consumption of the starting ester via LC-MS. The mass spectrum should show the complete disappearance of the ester mass and the appearance of the carboxylate mass [M−H]− .

  • Concentration: Remove the volatile organic solvents (THF and Methanol) under reduced pressure at 35°C.

    • Critical Caution: Do not evaporate to complete dryness. The product must remain dissolved in the residual aqueous layer.

  • Isoelectric Titration: Cool the remaining aqueous solution to 0–5 °C using an ice-water bath. While stirring vigorously, add 1.5 N HCl dropwise. Continuously monitor the solution with the calibrated pH meter.

  • Precipitation: Stop the addition of HCl exactly when the pH reaches the 6.0 to 6.5 window. An off-white to pale yellow precipitate will rapidly form as the compound reaches its neutrally charged zwitterionic state[3].

  • Isolation: Stir the suspension at 0 °C for an additional 30 minutes to ensure complete crystallization. Filter the solid through a medium-porosity sintered glass funnel, wash with a minimal volume of ice-cold water (to prevent re-dissolution), and dry under high vacuum at 45°C for 12 hours.

References
  • Amgen Inc. (2021). Novel prmt5 inhibitors (Patent No. WO2021163344A1). World Intellectual Property Organization.
  • Jiangsu Hengrui Pharmaceuticals Co., Ltd. (2025). Protein arginine methyltransferase-5 inhibitor and pharmaceutical use thereof (Patent No. WO2025039979A1). World Intellectual Property Organization.

Sources

Overcoming solubility issues with 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid. This molecule, featuring a rigid heterocyclic core with both acidic (carboxylic acid) and basic (amino and pyridine-like nitrogen) functional groups, presents a significant challenge for achieving adequate solubility in aqueous media for biological assays and formulation development. Its amphoteric nature means that its charge state, and therefore its solubility, is highly dependent on pH.[1][2] This guide provides a structured, in-depth approach to systematically overcome these solubility hurdles. We will explore the underlying chemical principles and provide validated, step-by-step protocols to help you succeed in your research.

Understanding the Molecule: An Amphoteric Challenge

The structure of 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid dictates its solubility behavior. It possesses:

  • A carboxylic acid group (-COOH), which is acidic and will be deprotonated (COO⁻) at basic pH.

  • An amino group (-NH₂), which is basic and will be protonated (NH₃⁺) at acidic pH.

  • Two nitrogen atoms within the naphthyridine ring system, which are also basic and can be protonated at low pH.

This combination of acidic and basic centers makes the molecule amphoteric . Its net charge changes with pH, leading to a characteristic "U-shaped" solubility profile.[3] The lowest solubility is observed at the isoelectric point (pI) , where the net charge is zero, maximizing intermolecular forces and promoting aggregation or precipitation. Conversely, solubility is highest at pH values far from the pI, where the molecule is fully ionized as either a cation (low pH) or an anion (high pH).[2][4]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when working with this compound.

Q1: My compound won't dissolve in my standard aqueous buffer (e.g., PBS at pH 7.4). What is the first thing I should try?

A1: pH Adjustment is the most critical first step.

  • Causality: At neutral pH, the compound is likely near its isoelectric point, resulting in minimal aqueous solubility. To solubilize it, you must shift the pH to fully ionize the molecule.[5] The planar, rigid structure of naphthyridine derivatives often contributes to poor solubility due to strong crystal lattice energy, which ionization helps to overcome.[6]

  • Troubleshooting Protocol:

    • Prepare two small-scale test suspensions: Add a small, known amount of your compound to your target aqueous buffer in two separate microcentrifuge tubes (e.g., 1 mg in 1 mL).

    • Acidic Titration: To the first tube, add 1 M HCl dropwise while vortexing. Observe for dissolution. The goal is to protonate the amino group and naphthyridine nitrogens, forming a soluble hydrochloride salt. Aim for a pH of 2-3.

    • Basic Titration: To the second tube, add 1 M NaOH dropwise while vortexing. Observe for dissolution. This will deprotonate the carboxylic acid, forming a soluble sodium salt. Aim for a pH of 9-10.

    • Identify the Solubilizing pH: One of these conditions should result in a clear solution. This informs your strategy for preparing a stock solution.

  • Key Insight: For many biological assays, preparing a concentrated stock at a solubilizing pH (e.g., 10 mM in 50 mM NaOH) and then diluting it into the final assay buffer is a standard and effective practice. The final pH of the assay should be verified after dilution.

Q2: I achieved solubility at a high or low pH, but my compound precipitates when I dilute it into my neutral assay buffer. How can I prevent this?

A2: This is a classic issue of "falling out of solution." The key is to manage the final concentration and consider the use of co-solvents.

  • Causality: When you dilute your pH-adjusted stock into a large volume of neutral buffer, the final pH shifts back towards neutral. If the final concentration of your compound is above its intrinsic solubility at that neutral pH, it will precipitate.

  • Troubleshooting Workflow:

    G cluster_0 Problem: Precipitation upon Dilution cluster_1 Solution Pathways cluster_2 Outcome Start Compound precipitates in neutral buffer A Option A: Lower Final Concentration Start->A Is the final concentration essential? B Option B: Introduce a Co-solvent Start->B Is a small amount of organic solvent tolerated? C Option C: Combine pH & Co-solvent A->C If still precipitating End Stable, clear solution in final assay A->End If successful B->C If pH adjustment is also needed B->End If successful C->End

  • Detailed Strategies:

    • Lower the Final Concentration: Determine the maximum concentration that remains soluble in your final assay buffer. This may be lower than your initial target, but it ensures a homogenous solution for reliable data.

    • Utilize a Co-solvent (DMSO): Dimethyl sulfoxide (DMSO) is a powerful, water-miscible organic solvent widely used to solubilize compounds for biological screening. [6][7] * Protocol: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Then, perform serial dilutions in DMSO before making the final dilution into your aqueous buffer.

      • Critical Consideration: The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5% (v/v) , as higher concentrations can affect cell viability and enzyme activity. [8]Always run a "vehicle control" (buffer + same final DMSO concentration) to account for any solvent effects.

Q3: Even with DMSO, I see precipitation or cloudiness over time. What's happening?

A3: You may be exceeding the "kinetic solubility" or dealing with an unstable formulation. Advanced techniques may be required.

  • Causality: When a DMSO stock is diluted into an aqueous buffer, the solution can be momentarily supersaturated. While it may appear clear initially (kinetic solubility), the compound can crystallize or precipitate over time as it equilibrates to its lower thermodynamic solubility.

  • Advanced Troubleshooting Options:

    • Use of Pluronic F-68 or other surfactants: Surfactants can form micelles that encapsulate the compound, preventing precipitation and increasing apparent solubility. [9][10]A small amount (e.g., 0.01%) can be added to the final aqueous buffer.

    • Co-solvent Blends: Sometimes a blend of solvents is more effective than a single one. [11]A combination of DMSO and PEG 400 (Polyethylene Glycol 400) can be effective. PEG 400 is a less polar solvent that can help keep hydrophobic compounds in solution. [] 3. Solid Dispersions: For formulation development, creating a solid dispersion of the compound in a hydrophilic polymer (like PVP or HPMC) can dramatically improve its dissolution rate and apparent solubility. [8]This involves co-dissolving the compound and polymer in an organic solvent and then removing the solvent.

Experimental Protocols & Data

Protocol 1: Systematic pH-Solubility Profiling

This protocol determines the optimal pH for solubilization.

Materials:

  • 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid

  • Deionized water

  • 1 M HCl

  • 1 M NaOH

  • pH meter

  • Microcentrifuge tubes

  • Vortex mixer and shaker incubator

Methodology:

  • Create a series of buffers or use deionized water in at least 7 tubes.

  • Add an excess amount of the compound to each tube (e.g., 5 mg/mL) to create a slurry.

  • Adjust the pH of each tube to a different value (e.g., pH 2, 4, 6, 7, 8, 10, 12) using 1 M HCl or 1 M NaOH.

  • Equilibrate the samples on a shaker at a controlled temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect the supernatant and measure its concentration using a validated analytical method (e.g., HPLC-UV).

  • Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH of each supernatant.

Expected Data: The resulting plot should resemble a "U" shape, clearly indicating the pH of minimum solubility (pI) and the pH ranges that provide maximum solubility.

pHExpected SolubilityPredominant Species
2.0HighCationic (protonated amines)
4.0ModerateCationic / Zwitterionic Mix
6.0Low (pI region) Zwitterionic / Neutral
7.4Very Low Zwitterionic / Neutral
8.0ModerateAnionic / Zwitterionic Mix
10.0HighAnionic (deprotonated acid)
12.0Very HighAnionic
Protocol 2: Preparing a DMSO Stock Solution for Biological Assays

This is the standard workflow for screening applications.

Materials:

  • Compound

  • Anhydrous, high-purity DMSO

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Accurately weigh the desired amount of the compound into a sterile, appropriate-sized vial (e.g., glass vial with a PTFE-lined cap).

  • Add the calculated volume of 100% DMSO to achieve the target concentration (e.g., for 10 mM stock of a 237.6 g/mol compound, dissolve 2.38 mg in 1 mL DMSO).

  • Vortex vigorously for 1-2 minutes.

  • If dissolution is slow, briefly sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied, but stability should be confirmed first. [6]5. Visually inspect the solution to ensure it is completely clear with no visible particulates.

  • Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.

Logical Framework for Solubilization Strategy

The choice of solubilization method depends on the experimental context. The following diagram outlines a logical approach.

Caption: Strategy selection guide for solubilization.

References

  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of 1,5-Naphthyridine Intermediates.
  • Avdeef, A., Tsinman, O., Tsinman, K., & Sun, N. (2008). Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. Pharmaceutical Research, 25(3), 657-672.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Challenges of Benzo[c]naphthyridine Compounds.
  • Fuguet, E., Ràfols, C., Bosch, E., & Rosés, M. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. International Journal of Pharmaceutics, 441(1-2), 224-233.
  • Li, G., & Liu, F. (2015). What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO? RSC Advances, 5(5), 3535-3544.
  • Savin, A. A., Grygorenko, O. O., & Radchenko, D. S. (2019). Rapid and Accurate Prediction of pKa Values of C–H Acids Using Graph Convolutional Neural Networks. Journal of the American Chemical Society, 141(45), 18134-18142.
  • Martinez, M. N., & Amidon, G. L. (2002). A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals. Journal of Clinical Pharmacology, 42(6), 620-643.
  • Yalkowsky, S. H., & He, Y. (2003).
  • Knochel, P., Harenberg, J. H., & Kremsmair, A. (2018). Calculation of the pKa-values of condensed N-heterocycles to predict their reactivity with TMPZnCl·LiCl and subsequent quenching with electrophiles. Chemical Science, 9(1), 123-134.
  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility.
  • Mora-Diez, N., & Faza, O. N. (2022). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • ResearchGate. (2024). Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • ChemRxiv. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents.
  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • National Institutes of Health. (2021). Solubilization techniques used for poorly water-soluble drugs.
  • Litvinov, V. P. (2016). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 21(12), 1708.
  • SlideShare. (2021). PH and Solvent Effect on Drug Solubility.
  • The Journal of Physical Chemistry A. (2015). Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Pharma Excipients. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • Wikipedia. (n.d.). 1,8-Naphthyridine.
  • Google Patents. (n.d.). WO2013072882A1 - 2 -amino- 1, 8 -naphthyridine-3 -carboxamide derivatives as antimicrobial agents.
  • Internet Scientific Publications. (n.d.). Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety.
  • MDPI. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties.
  • ResearchGate. (n.d.). 2-Amino-7-chloro-1,8-naphthyridine | Request PDF.
  • Google Patents. (n.d.). US20120184562A1 - 1,6- and 1,8-naphthyridines.
  • PubChem. (n.d.). 2-Amino-3-methyl-1,7-naphthyridine-6-carbaldehyde.
  • The Journal of Organic Chemistry. (2005). Pd-Catalyzed Amidation of 2-Chloro- and 2,7-Dichloro-1,8-naphthyridines.
  • NIST. (n.d.). 1,4-Naphthalenedione, 2-amino-3-chloro-.
  • MolCore. (n.d.). 1508966-07-1 | 6-amino-1,5-naphthyridine-3-carboxylic acid.
  • Academia.edu. (n.d.). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds.
  • ResearchGate. (2010). A Facile Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde; their Transformation into Different Functionalities and Antimicrobial Activity.

Sources

Technical Support Center: HPLC Method Development for 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatography (HPLC) methods for 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid .

Because this molecule features multiple basic nitrogens, an acidic carboxylic group, and a lipophilic halogen, it presents a complex chromatographic challenge. This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic reasoning behind every experimental choice.

Part 1: The Chemical Challenge & Method Strategy

Q: Why does 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid exhibit poor retention and severe peak tailing on standard C18 columns?

A: The difficulty stems from the molecule's highly amphoteric (zwitterionic) nature. It contains:

  • A 6-carboxylic acid group (acidic, negatively charged at neutral pH).

  • A 2-amino group and a 1,7-naphthyridine core (basic nitrogens, positively charged at neutral pH).

At a neutral pH, the molecule exists as a highly polar zwitterion, which resists partitioning into the hydrophobic stationary phase of a standard Reversed-Phase (RP) C18 column, leading to elution near the void volume[1].

Furthermore, the basic amine and naphthyridine nitrogens act as strong hydrogen-bond donors and acceptors. In silica-based columns, these basic groups undergo secondary ion-exchange interactions with ionized residual silanols ( Si−O− ) on the silica surface. This dual-retention mechanism (hydrophobic partitioning + electrostatic ion-exchange) is the primary root cause of severe peak tailing[2][3].

Method Development Decision Tree

HPLC_Method_Dev Start Analyte: 2-Amino-3-chloro-1,7- naphthyridine-6-carboxylic acid Phase1 Phase 1: RP-HPLC End-capped C18, pH 2.0-2.5 Start->Phase1 Eval Evaluate Chromatography (Retention & Symmetry) Phase1->Eval Tailing Issue: Peak Tailing (As > 1.5) Cause: Silanol Interactions Eval->Tailing As > 1.5 NoRet Issue: Low Retention (k' < 1) Cause: Zwitterionic Polarity Eval->NoRet k' < 1 Success Optimal Method Achieved Proceed to ICH Validation Eval->Success k' > 2, As < 1.5 FixTailing Action: Base-Deactivated Column Add Ion-Pairing Reagent (TFA) Tailing->FixTailing FixRet Action: Switch to HILIC Zwitterionic Phase, >70% ACN NoRet->FixRet FixTailing->Phase1 FixRet->Eval

Fig 1: Decision tree for amphoteric naphthyridine HPLC method development.

Part 2: Troubleshooting Guide & FAQs

Q: My peaks are severely tailing (Asymmetry factor > 2.0). How do I fix this logically?

A: Peak tailing for basic naphthyridine derivatives requires a chemical intervention to break the secondary interactions.

  • Causality: Silanols on the silica stationary phase become ionized ( Si−O− ) at a pH greater than 3.0. Your basic nitrogens are interacting with these sites[4].

  • Solution: Lower the mobile phase pH to ~2.0–2.5 using a strong acidic modifier (e.g., 0.1% Trifluoroacetic acid or 10-20 mM phosphate buffer). This forces the full protonation of the silanols back to neutral Si−OH , effectively shutting down the ion-exchange pathway[4][5].

  • Self-Validation: If lowering the pH improves symmetry but tailing persists, the silica itself may be degraded. Switch to a base-deactivated, fully end-capped, or polar-embedded column specifically engineered to shield analytes from residual silanols[2][6].

Q: The compound elutes at the void volume (k' < 1) even at low pH. How can I increase retention?

A: If low-pH RP-HPLC fails to retain the molecule, the inherent polarity of the protonated naphthyridine core is overpowering the lipophilicity of the 3-chloro group.

  • Causality: In RP-HPLC, suppressing the ionization of the carboxylic acid (via low pH) helps, but the molecule remains a poly-cation due to the basic nitrogens[7].

  • Solution: You must abandon standard RP-HPLC and utilize Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC operates via an orthogonal mechanism, utilizing a polar stationary phase and a highly organic mobile phase (typically >70% Acetonitrile). In HILIC, highly polar and zwitterionic compounds are strongly retained via partitioning into a water-enriched layer on the stationary phase[1].

Q: I am observing split peaks and inconsistent peak areas across replicate injections. What is going wrong?

A: This is a classic symptom of sample diluent mismatch or transient precipitation.

  • Causality: Amphoteric compounds possess an isoelectric point (pI) where their net charge is zero. At this specific pH, the molecule's solubility drops drastically[8]. If your sample diluent differs significantly in pH or organic strength from your initial mobile phase, the analyte experiences "injection shock" and transiently precipitates at the head of the column.

  • Solution: Always dissolve your standard and samples in a diluent that perfectly matches the initial mobile phase conditions (e.g., 5% Acetonitrile in aqueous 0.1% TFA). This ensures the analyte remains fully soluble and enters the column in a uniform solvation state[8].

Part 3: Quantitative Data & Column Selection

To streamline your method development, compare the expected outcomes of different chromatographic strategies below.

Chromatographic StrategyMobile Phase pHPrimary Retention MechanismExpected Retention (k')Peak Symmetry (As)Best Use Case
Standard RP-HPLC (C18) Neutral (~7.0)Hydrophobic (Zwitterion state)< 1.0 (Poor)> 2.0 (Severe Tailing)Not recommended
Low-pH RP-HPLC (C18) Acidic (~2.0)Hydrophobic + Ion-suppression2.0 - 5.0 (Moderate)1.1 - 1.4 (Good)Purity profiling, LC-MS
Ion-Pairing RP-HPLC Acidic (~2.5)Hydrophobic + Ion-pairing> 5.0 (Strong)1.0 - 1.2 (Excellent)Complex mixtures, UV only
HILIC (Zwitterionic) Acidic (~3.0)Hydrophilic partitioning3.0 - 8.0 (Strong)1.0 - 1.3 (Excellent)Highly polar metabolites

Part 4: Step-by-Step Validated Protocols

Protocol A: Low-pH Reversed-Phase HPLC Method (Primary Choice)

Use this protocol for standard purity analysis and impurity profiling. It relies on ion-suppression to force retention.

Step 1: Column Selection Select a fully end-capped, base-deactivated C18 column designed for low-pH stability (e.g., Agilent ZORBAX SB-C18 or Phenomenex Luna Omega, 150×4.6 mm, 3 µm)[3].

Step 2: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. (Adjusts pH to ~2.0, suppressing silanol ionization and acting as a mild ion-pairing agent for the basic nitrogens)[7].

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

Step 3: Gradient Design

  • 0.0 - 2.0 min: 5% B (Hold to maximize retention of the polar species)

  • 2.0 - 15.0 min: 5% to 60% B (Linear ramp to elute the lipophilic chloro-aromatic core)

  • 15.0 - 17.0 min: 60% to 95% B (Column wash)

  • 17.0 - 22.0 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min. Column Temp: 35°C (Improves mass transfer and peak shape).

Step 4: Sample Preparation Dissolve the 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid in a diluent of 95% Mobile Phase A / 5% Mobile Phase B to prevent injection solvent effects.

Protocol B: Orthogonal HILIC Method (Alternative for Extreme Polarity)

Use this protocol if Protocol A yields a retention factor (k') of less than 1.0.

Step 1: Column Selection Select a Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 150×4.6 mm, 5 µm). Zwitterionic phases stabilize both charge states of amphoteric compounds[1].

Step 2: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid. (Note: Buffer salts are critical in HILIC to stabilize the aqueous hydration layer on the silica surface)[1].

  • Mobile Phase B: 100% Acetonitrile.

Step 3: Gradient Design

  • 0.0 - 2.0 min: 90% B (High organic = high retention in HILIC).

  • 2.0 - 12.0 min: 90% to 50% B (Increase aqueous to elute the compound).

  • Flow Rate: 0.8 mL/min. Column Temp: 25°C.

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech. Available at:[Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex. Available at:[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. Available at: [Link]

  • Labcompare. "LABTips: How to Prevent Tailing Peaks in HPLC." Labcompare.com. Available at: [Link]

  • MICROSOLV. "Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology." MICROSOLV. Available at: [Link]

  • MDPI. "Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades." MDPI. Available at: [Link]

  • Acta Scientific. "New Method Development by HPLC and Validation as per ICH Guidelines." Acta Scientific. Available at:[Link]

  • PMC. "The Development and Validation of a Simple HPLC-UV Method for the Determination of Vancomycin Concentration in Human Plasma and Application in Critically Ill Patients." National Institutes of Health. Available at:[Link]

Sources

Preventing decarboxylation of 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid during heating

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid is a highly functionalized heterocyclic scaffold. A frequent point of failure during late-stage functionalization (e.g., cross-coupling at the C3-chloro position) is the spontaneous loss of the C6-carboxylic acid group upon heating. This guide provides mechanistic insights and validated protocols to prevent this degradation.

Part 1: Diagnostic Knowledge Base (FAQs)

Q: Why does the 6-carboxylic acid group selectively degrade upon heating? A: The instability is an inherent electronic feature of the 1,7-naphthyridine ring. The carboxylic acid at the C6 position is situated α to the N7 nitrogen atom, making it electronically homologous to α -picolinic acid. Upon heating, the molecule undergoes thermal decarboxylation driven by the formation of a zwitterionic intermediate. This intermediate expels CO2​ to form a reactive ylide or carbene—a pathway known as the1 [3]. The electronegative N7 atom acts as an electron sink, stabilizing the developing negative charge at the C6 position during C–C bond cleavage [1].

Mechanism A Neutral Acid (Stable at RT) B Zwitterion (Reactive) A->B Proton Transfer C Hammick Ylide (Transition State) B->C Heat (>80°C) - CO2 D Decarboxylated Product C->D Protonation

Thermal decarboxylation pathway via the zwitterionic Hammick intermediate.

Q: How do pH and solvent choice influence the rate of decarboxylation? A: The causality of the degradation is heavily dependent on the protonation state and solvent hydrogen-bonding. Kinetic studies demonstrate that the2 (pH ~1 to 3), where the zwitterion fraction is maximized [1]. Furthermore, protic solvents like water actively catalyze the degradation of the carboxylate anion by forming a3, facilitating a lower-energy transition state [2]. Shifting to strictly aprotic solvents effectively halts the decarboxylation of the anionic species.

Quantitative Solvent & pH Effects on Decarboxylation
Solvent SystempH / AdditiveDominant Chemical SpeciesRelative Decarboxylation RateThermal Stability
AqueouspH ~1.0 (Isoelectric)Zwitterion100% (Maximum)Highly Unstable
AqueouspH > 7.0Anion~50%Moderately Unstable
Ethylene GlycolNeutralNeutral / Anion< 5%Stable
DMF / DMSO K2​CO3​ (Base)Anion< 1%Highly Stable
(Data extrapolated from kinetic studies of α -pyridinecarboxylic acids at 95–150 °C [1][2])

Q: What are the best strategies to prevent decarboxylation during high-temperature reactions? A: To prevent degradation, you must disrupt the mechanistic pathway. This is achieved by either:

  • Deprotonation in Aprotic Media: Converting the acid to a carboxylate salt using a non-nucleophilic base in a strictly aprotic solvent (e.g., DMF, dioxane). This prevents zwitterion formation and removes the water-bridge catalysis.

  • Covalent Protection: If protic solvents or acidic conditions are unavoidable, the carboxylic acid must be masked as an ester prior to heating.

Part 2: Validated Experimental Protocols

Use the following decision matrix to select the appropriate stabilization strategy for your workflow.

Workflow Start 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid Decision Reaction requires heating >80°C? Start->Decision Path1 Maintain T < 80°C Decision->Path1 No Path2 Heating Required Decision->Path2 Yes Strat1 Protocol A: Base-Stabilized Reaction (Aprotic Media) Path2->Strat1 Aprotic compatible Strat2 Protocol B: Transient Esterification (Protic/Acidic Media) Path2->Strat2 Protic/Acidic required

Decision matrix for selecting a thermal stabilization strategy.

Protocol A: Base-Stabilized High-Temperature Reaction

Context: Performing a cross-coupling (e.g., Suzuki-Miyaura) on the C3-chloro position at elevated temperatures (e.g., 100 °C). Causality: Using anhydrous conditions and K2​CO3​ forces the molecule into the stable anionic state and eliminates the hydrogen-bonding water bridge required for C–C cleavage[2].

  • Preparation & Drying: Combine 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid (1.0 eq) and anhydrous K2​CO3​ (3.0 eq) in a Schlenk flask. Dry under high vacuum at 40 °C for 2 hours.

    • Self-Validation: Perform a Karl Fischer titration on a parallel dummy sample; moisture must be <100 ppm.

  • Salt Formation: Suspend the solid mixture in anhydrous 1,4-Dioxane (0.1 M). Stir vigorously at room temperature for 15 minutes to ensure complete formation of the potassium carboxylate salt.

  • Reagent Addition: Add the coupling partner (e.g., boronic acid, 1.2 eq) and Palladium catalyst. Degas the mixture via three freeze-pump-thaw cycles.

    • Self-Validation: Complete oxygen and moisture removal is critical here to prevent base-catalyzed hydrolysis side-reactions at high temperatures.

  • Thermal Reaction: Heat the reaction to 100 °C. Monitor progression via LC-MS.

    • Self-Validation: The mass of the intact product [M+H]⁺ should be observed. The absence of the [M-44] peak confirms decarboxylation has been successfully suppressed.

  • Cold Quench (Critical): Cool the reaction to 0 °C in an ice bath before quenching. Slowly add 1M HCl to adjust the pH to 4 to precipitate the functionalized carboxylic acid.

    • Causality: Acidification must only occur at low temperatures. If the mixture is acidified while hot, the molecule will pass through its isoelectric point, instantly forming the reactive zwitterion and undergoing rapid decarboxylation.

Protocol B: Transient Ester Protection

Context: Heating the molecule is required, but the reaction demands protic solvents, acidic media, or conditions incompatible with strong bases. Causality: Covalently masking the acidic proton completely blocks the formation of the Hammick ylide pathway [3].

  • Esterification: Suspend the starting material in Methanol (0.2 M). Add catalytic H2​SO4​ (0.1 eq) and reflux at 65 °C (safely below the rapid decarboxylation threshold).

    • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the baseline-bound polar acid fully converts to the higher-Rf methyl ester.

  • High-Temperature Reaction: Isolate the ester and perform your required high-temperature transformation. The esterified naphthyridine is thermally stable.

  • Cold Saponification: To deprotect, dissolve the modified ester in THF/Water (3:1). Add LiOH (2.0 eq) and stir at room temperature for 4 hours.

    • Causality: Saponification must be done at ambient temperature. Heating the resulting basic aqueous mixture will induce decarboxylation due to the water-bridge effect [2].

  • Isolation: Cool to 0 °C and carefully acidify to pH 3-4 using 1M HCl to precipitate the final, intact product.

References

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. [Link]

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate.[Link]

  • Hammick reaction. Wikipedia. [Link]

Sources

Technical Support Center: Optimizing 3-Chloro Substitution on 1,7-Naphthyridines

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science portal. As a Senior Application Scientist, I frequently consult on the halogenation of deactivated heterocycles. Halogenating the 1,7-naphthyridine scaffold at the C3 position is notoriously challenging due to the severe electron deficiency of the fused diazanaphthalene system.

This guide synthesizes field-proven methodologies, mechanistic rationales, and troubleshooting protocols to help you achieve high-yielding, regioselective 3-chloro substitution.

Module 1: Mechanistic Insights & Strategy Selection

Before heading into the lab, it is critical to understand why certain common chlorination strategies fail on this specific scaffold and why functional group interconversion (FGI) is mandatory.

G Start 1,7-Naphthyridine Core Strat1 Direct Chlorination (Cl2/NCS) Start->Strat1 Strat2 N-Oxide Rearrangement (POCl3) Start->Strat2 Strat3 Deoxychlorination (POCl3 on 3-OH) Start->Strat3 Strat4 Sandmeyer Reaction (CuCl on 3-NH2) Start->Strat4 Out1 Fails at C3 (Yields C4/C5/C8) Strat1->Out1 Out2 Mixture: 2-, 4-, 3-chloro (Ratio 19:12:1) Strat2->Out2 Out3 High C3 Selectivity (Requires 3-OH) Strat3->Out3 Out4 High C3 Selectivity (Requires 3-NH2) Strat4->Out4 Target 3-Chloro-1,7-naphthyridine Out2->Target Low Yield Out3->Target Out4->Target

Workflow of synthetic strategies for 3-chloro-1,7-naphthyridine.

FAQ: Strategy & Mechanism

Q: Why does direct electrophilic chlorination fail at the C3 position? A: The 1,7-naphthyridine core is highly deactivated. Electrophilic aromatic substitution (EAS) requires an electron-rich pi-system. In 1,7-naphthyridine, the C3 position is severely electron-deficient due to the inductive and resonance withdrawing effects of the N1 and N7 atoms. When EAS is forced, it preferentially occurs at the relatively less deactivated C4, C5, or C8 positions [1]. To functionalize C3, you must bypass EAS and utilize nucleophilic aromatic substitution (SNAr) on a pre-functionalized precursor.

Q: Can I use the Meisenheimer rearrangement of 1,7-naphthyridine 1-oxide? A: While 1,7-naphthyridine 1-oxide reacts with POCl₃ to yield chlorinated products, the regioselectivity is poor. The reaction yields a mixture of 2-chloro, 4-chloro, and 3-chloro-1,7-naphthyridine in a 19:12:1 ratio [2]. The mechanism involves nucleophilic attack of chloride on the activated alpha and gamma positions relative to the N-oxide, making the meta-like C3 position the least favored. This route is not synthetically viable for C3 isolation.

Module 2: Quantitative Strategy Comparison

To aid in route scouting, review the quantitative data summarizing the viability of various chlorination approaches.

StrategyPrecursorReagentsRegioselectivity (C3)Typical YieldPrimary Drawback
Direct Chlorination 1,7-NaphthyridineCl₂, NCS0% (Favors C4/C8)<5%Complete lack of C3 selectivity
N-Oxide Rearrangement 1,7-Naphthyridine 1-oxidePOCl₃, reflux~3% (19:12:1 ratio)<10%C3 is the minor byproduct
Deoxychlorination 1,7-Naphthyridin-3-olPOCl₃, cat. DMF, 105 °C>95%70–85%Requires synthesis of 3-OH precursor
Non-Aqueous Sandmeyer 3-Amino-1,7-naphthyridinet-BuONO, CuCl₂, MeCN>98%80–90%Reagent cost and handling

Module 3: Step-by-Step Experimental Protocols

Based on the mechanistic constraints outlined above, the two most robust methods for generating 3-chloro-1,7-naphthyridine are the non-aqueous Sandmeyer reaction [3] and Vilsmeier-activated deoxychlorination.

Protocol A: Non-Aqueous Sandmeyer Reaction (Recommended for High Purity)

This protocol utilizes anhydrous conditions to prevent the hydrolysis of the highly unstable diazonium intermediate.

  • Setup: Flame-dry a 100 mL Schlenk flask and purge with inert gas (N₂ or Ar).

  • Reagent Preparation: Suspend 3-amino-1,7-naphthyridine (1.0 equiv) and anhydrous CuCl₂ (1.2 equiv) in anhydrous acetonitrile (0.2 M concentration).

  • Diazotization: Cool the suspension to 0 °C using an ice bath.

  • Addition: Add tert-butyl nitrite (t-BuONO, 1.5 equiv) dropwise over 15 minutes via syringe.

    • Causality: Slow addition prevents the accumulation of the unstable diazonium intermediate, mitigating homocoupling or protodeamination side reactions.

  • Heating: Remove the ice bath and warm the reaction mixture to 65 °C for 2 hours until N₂ evolution ceases.

  • Workup: Quench with 1M aqueous HCl, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Deoxychlorination of 1,7-Naphthyridin-3-ol

A robust method if the 3-hydroxy precursor is readily available.

  • Setup: Equip a 50 mL round-bottom flask with a reflux condenser and a drying tube.

  • Reagent Mixing: Suspend 1,7-naphthyridin-3-ol (1.0 equiv) in neat POCl₃ (10 equiv).

  • Activation: Add 2-3 drops of anhydrous N,N-dimethylformamide (DMF).

    • Causality: DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent (chloroiminium ion), a highly electrophilic chlorinating species that significantly accelerates C-O bond cleavage.

  • Reflux: Heat the mixture to 105 °C for 3 hours. Monitor reaction completion via LC-MS.

  • Quenching: Cool the mixture to room temperature and carefully pour it dropwise over crushed ice to hydrolyze excess POCl₃. (Caution: Highly exothermic).

  • Neutralization: Adjust the pH to 7-8 using cold aqueous NH₄OH.

  • Extraction: Extract with dichloromethane (3x), dry the combined organic layers over MgSO₄, concentrate, and purify via recrystallization.

Module 4: Advanced Troubleshooting Guide

Q: During POCl₃ deoxychlorination, I observe significant tar formation and low yields. How can I optimize this? A: Tar formation in electron-deficient heterocycles during POCl₃ reflux is often caused by localized overheating and acid-catalyzed polymerization.

  • Causality: The high temperature required for C-O bond cleavage can degrade the naphthyridine core before substitution completes.

  • Solution: Add a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) (1.5 equiv) to buffer the system. Alternatively, run the reaction in a high-boiling inert solvent like toluene to lower the concentration of POCl₃, reducing indiscriminate degradation.

Q: My aqueous Sandmeyer reaction yields 1,7-naphthyridin-3-ol instead of the 3-chloro product. What went wrong? A:

  • Causality: Diazonium salts of electron-deficient heterocycles are highly unstable and prone to rapid hydrolysis, especially if the local concentration of water is high or the temperature exceeds 5 °C.

  • Solution: Switch to the non-aqueous Sandmeyer protocol (Protocol A) using t-BuONO and CuCl₂ in acetonitrile. If you must use aqueous conditions, maintain strict temperature control (-5 °C to 0 °C) during diazotization and ensure the transfer to the CuCl/HCl solution is rapid.

Q: How can I verify the regiochemistry of my 3-chloro product to ensure it isn't the 4-chloro isomer? A:

  • Causality: ¹H NMR is the definitive tool for distinguishing naphthyridine regioisomers based on coupling constants.

  • Solution: In 3-chloro-1,7-naphthyridine, the C2 and C4 protons will appear as two distinct singlets (or doublets with very small meta-coupling, J ~ 2 Hz) in the aromatic region, lacking the characteristic ortho-coupling (J ~ 8-9 Hz) seen in the parent 1,7-naphthyridine. Additionally, ¹³C NMR will show a significant upfield shift for the C3 carbon due to the heavy atom effect of chlorine.

References

  • ADVANCES IN THE CHEMISTRY OF 1.7-NAPHTHYRIDINE Source: clockss.org URL:1

  • THE NAPHTHYRIDINES Source: digitallibrary.co.in URL:2

  • Mechanism of the action of potassium amide in liquid ammonia on 2-bromopyridine Source: researchgate.net URL:3

Sources

Technical Support Center: Troubleshooting NMR Peak Broadening in 1,7-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for NMR analysis of 1,7-naphthyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to NMR peak broadening, ensuring high-quality, interpretable spectra. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to address the specific challenges posed by these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks in my ¹H NMR spectrum of a 1,7-naphthyridine derivative broad and poorly resolved?

Peak broadening in the NMR spectra of 1,7-naphthyridine derivatives can stem from a variety of factors, ranging from simple sample preparation errors to more complex physicochemical phenomena inherent to the molecular structure.[1][2] Broadly, these can be categorized into:

  • Sample-Related Issues: Concentration, purity, and solvent choice.

  • Instrumental Factors: Magnetic field inhomogeneity (poor shimming).

  • Physicochemical Phenomena: Aggregation, chemical exchange, interaction with paramagnetic impurities, and quadrupolar relaxation effects from the nitrogen atoms.

This guide will walk you through a systematic approach to identify and resolve the root cause of the peak broadening.

Troubleshooting Guide: A Step-by-Step Approach

Step 1: Evaluate Sample Preparation and Concentration

Proper sample preparation is the foundation of a high-quality NMR spectrum.[1] Errors at this stage are a frequent source of broad peaks.

Q2: Could my sample concentration be causing the broad peaks?

Yes, high sample concentration is a common culprit. It can lead to increased solution viscosity and promote intermolecular interactions, such as aggregation, both of which result in broader signals.[3][4][5] 1,7-naphthyridine systems, with their aromatic and polar nature, can be prone to self-association.

Troubleshooting Protocol: Dilution Study

To determine if aggregation is the cause of peak broadening, a simple dilution study is highly effective.

Experimental Protocol:

  • Prepare a dilution series: Starting with your current sample, prepare a series of dilutions (e.g., 50 mM, 25 mM, 10 mM, 5 mM) in the same deuterated solvent.

  • Acquire ¹H NMR spectra: Run a standard ¹H NMR experiment for each concentration.

  • Analyze the results: If the peaks sharpen significantly upon dilution, aggregation is a likely cause of the broadening.[1]

ConcentrationPeak Linewidth (Hz)Appearance
HighBroadPoorly resolved multiplets
MediumIntermediateImproved resolution
LowSharpWell-resolved multiplets
Table 1: Example of expected results from a dilution study if aggregation is present.

Q3: What if my compound is not fully dissolved or contains particulate matter?

Incomplete dissolution or the presence of suspended solids will severely degrade the magnetic field homogeneity, leading to broad, distorted peaks.[1][6]

Solution:

  • Visual Inspection: Always visually inspect your NMR tube for any undissolved material or cloudiness.

  • Filtration: Filter your sample solution through a small plug of glass wool or a syringe filter directly into a clean NMR tube.[1][6][7] This is a critical step to remove any particulate matter.

Step 2: Investigate Chemical Exchange Phenomena

Chemical exchange occurs when a nucleus moves between two or more environments with different chemical shifts on the NMR timescale.[2][8] For 1,7-naphthyridine derivatives, this can be a significant factor, particularly if the molecule possesses exchangeable protons (e.g., -NH or -OH groups) or exists in multiple conformations.

Q4: My 1,7-naphthyridine derivative has an -NH or -OH group, and the peaks are broad. Could this be due to proton exchange?

Absolutely. Protons on heteroatoms like nitrogen and oxygen are "exchangeable" and can undergo rapid exchange with other labile protons in the sample, such as trace amounts of water in the solvent.[9][10] This rapid exchange is a very common cause of peak broadening.[9][11]

Troubleshooting Workflow for Exchange Broadening

A Broad peaks observed for -NH, -OH, or nearby protons B Perform D₂O Exchange Experiment A->B C Peak disappears or sharpens? B->C D Yes: Exchange with labile protons confirmed C->D Yes E No: Broadening is from another source C->E No F Consider Variable Temperature (VT) NMR D->F E->F G Peaks sharpen at low temp? F->G H Yes: Slow exchange regime reached G->H Yes I No: Try high temp G->I No J Peaks sharpen at high temp? I->J K Yes: Fast exchange regime reached J->K Yes L No: Consider other causes J->L No

Caption: Troubleshooting workflow for exchange broadening.

Experimental Protocol: D₂O Exchange

This is a definitive test for exchangeable protons.

  • Acquire a standard ¹H NMR spectrum of your compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Add a single drop of deuterium oxide (D₂O) to the NMR tube.

  • Gently shake the tube to mix.

  • Re-acquire the ¹H NMR spectrum.

  • Result: If the broad peak diminishes or disappears completely, it is confirmed to be an exchangeable proton.[10][12]

Q5: Can temperature changes help sharpen my peaks?

Yes, variable temperature (VT) NMR is a powerful tool for investigating dynamic processes like chemical exchange.[9][11]

  • Lowering the temperature: This can slow down the exchange rate. If the exchange is slowed sufficiently (the "slow exchange regime"), you may see separate, sharper signals for each chemical environment.[8]

  • Increasing the temperature: This can increase the exchange rate. If the exchange becomes fast enough (the "fast exchange regime"), the different environments will average out, and you may see a single, sharp peak at the weighted-average chemical shift.[8]

Q6: I've noticed that using DMSO-d₆ sometimes gives sharper peaks for my nitrogen-containing compound. Why is that?

DMSO is a strong hydrogen bond acceptor. By forming strong hydrogen bonds with -NH or -OH protons, it can slow down the rate of intermolecular proton exchange, leading to sharper signals compared to less interactive solvents like CDCl₃.[11][13]

Q7: Can I add an acid to sharpen the signals?

For some nitrogen-containing compounds that exhibit prototropic tautomerism or conformational isomerism, adding a small amount of a strong acid like trifluoroacetic acid (TFA) can sharpen the NMR signals.[11][14] The acid can protonate the nitrogen atoms, locking the molecule into a single, more stable conformation and reducing exchange-related broadening.[14][15] However, this should be done cautiously as it alters the chemical nature of the sample.

Step 3: Consider the Influence of Nitrogen's Quadrupolar Moment

Nitrogen-14 (¹⁴N), the most abundant isotope of nitrogen, is a quadrupolar nucleus (spin I = 1). This means its nucleus is not perfectly spherical. The interaction of this nuclear quadrupole with an asymmetric electric field gradient at the nucleus provides an efficient relaxation pathway, which can lead to broadening of adjacent proton signals.

Q8: How does the ¹⁴N nucleus in the 1,7-naphthyridine ring affect my ¹H NMR spectrum?

The ¹⁴N nuclei can cause broadening of the signals of protons directly attached to or near the heterocyclic ring.[16] This effect is a result of rapid quadrupolar relaxation of the ¹⁴N nucleus, which causes the spin state of the nitrogen to fluctuate rapidly. Protons coupled to this rapidly relaxing nucleus will experience an averaged coupling, which often manifests as a broadened signal instead of a clean splitting pattern.[16]

Identifying Quadrupolar Broadening:

  • Proximity-dependent: Protons closer to the nitrogen atoms (e.g., at positions 2, 6, and 8) are more likely to be broadened than those further away.[16]

  • Temperature-dependent: The efficiency of quadrupolar relaxation is related to the rate of molecular tumbling in solution, which is temperature-dependent.[17] Acquiring spectra at different temperatures may alter the extent of the broadening.

Step 4: Rule out Paramagnetic Impurities

The presence of even trace amounts of paramagnetic substances (e.g., dissolved molecular oxygen or metal ions) can dramatically shorten relaxation times and cause significant line broadening.[18][19][20]

Q9: How do I know if paramagnetic impurities are the problem?

If all the peaks in your spectrum are uniformly broad, paramagnetic impurities are a strong possibility.

Troubleshooting Workflow for Paramagnetic Impurities

A All peaks in the spectrum are broad B Degas the sample using Freeze-Pump-Thaw cycles A->B C Peaks sharpen after degassing? B->C D Yes: Dissolved O₂ was the cause C->D Yes E No: Consider metal ion contamination C->E No F Purify the sample again (e.g., column chromatography) E->F G Use high-purity solvents E->G H Consider adding a chelating agent (e.g., EDTA) E->H

Caption: Workflow to address paramagnetic impurities.

Experimental Protocol: Degassing the NMR Sample (Freeze-Pump-Thaw)

This procedure removes dissolved paramagnetic oxygen.[1][21]

  • Prepare your sample in the NMR tube and attach it to a vacuum line.

  • Freeze: Immerse the bottom of the NMR tube in liquid nitrogen until the sample is completely frozen.

  • Pump: Open the stopcock to the vacuum and evacuate the headspace for a few minutes.

  • Thaw: Close the stopcock and thaw the sample. You will see bubbles of gas being released from the solution.

  • Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved oxygen.[21]

If metal ion contamination is suspected from a catalyst used in the synthesis, re-purification of the compound is necessary.[1] Using a chelating agent like EDTA can sometimes sequester paramagnetic metal ions, but this will add new signals to your spectrum.[1]

Summary of Troubleshooting Strategies

IssueKey Indicator(s)Primary Solution(s)
Aggregation Peaks sharpen upon dilution.Decrease sample concentration.
Chemical Exchange Broad peaks for -NH/-OH; temperature-dependent line shape.D₂O exchange, variable temperature NMR, change solvent (e.g., to DMSO-d₆).
Quadrupolar Broadening Protons near nitrogen atoms are broader than those far away.Variable temperature NMR may alter the effect. This is an inherent property.
Paramagnetic Impurities All peaks in the spectrum are uniformly broad.Degas the sample (Freeze-Pump-Thaw), re-purify the compound.
Poor Shimming All peaks, including the solvent residual signal, are broad and asymmetric.Re-shim the spectrometer.
Table 2: Quick reference guide for diagnosing and solving NMR peak broadening.

By systematically working through these diagnostic steps, you can effectively identify the cause of peak broadening in the NMR spectra of your 1,7-naphthyridine derivatives and take the appropriate corrective actions to obtain high-resolution, publication-quality data.

References

  • Benchchem. (n.d.). Troubleshooting peak broadening in NMR of 3,3'-Bi-7-oxabicyclo[4.1.0]heptane.
  • TutorChase. (n.d.). Why might an NMR spectrum show broad peaks?
  • Chemistry Stack Exchange. (2011, March 31). About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra.
  • NMRlab. (n.d.). Nitrogen NMR.
  • PMC. (2022, February 1). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • University of Cambridge. (n.d.). Effect of paramagnetic species on T1, T2 and T1/T2 NMR relaxation times of liquids in porous CuSO4/Al2O3.
  • University of Minnesota. (n.d.). NMR Sample Preparation.
  • Suslick, K. S. (2012). Paramagnetic NMR.
  • Chemistry Stack Exchange. (2015, March 7). 1H NMR Broad peaks.
  • ACS Publications. (n.d.). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations.
  • AIP Publishing. (1971, January 15). NMR Investigation of the Nitrogen Quadrupole Coupling Constant in Liquid Samples.
  • MDPI. (2024, December 4). On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR.
  • Benchchem. (n.d.). Comparative Analysis of 1H NMR Spectra of Substituted 1,7-Naphthyridines.
  • NMX Research. (2021, October 20). Flagging Problematic Compounds in Drug Discovery.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Broadening with Pr(thd)₃ in NMR.
  • ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?
  • Sussex Figshare. (2023, June 8). Development of NMR tools to investigate aggregation phenomena.
  • Chemistry LibreTexts. (2022, September 3). 5.2: Nuclear Quadrupoles and Quadrupole-induced Relaxation.
  • DU Chem. (n.d.). Consequences of Nuclei with Quadrupole Moment on NMR.
  • CSH Protocols. (n.d.). Practical Methods for Deuterium Exchange/Mass Spectrometry.
  • PMC. (n.d.). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes.
  • Benchchem. (n.d.). Troubleshooting Broad Peaks in DMSO-d6 NMR Spectra: A Technical Guide.
  • National MagLab. (2005, November 30). Measuring Amide Nitrogen Quadrupolar Coupling by High-Resolution 14N/13C NMR Correlation under Magic-Angle Spinning.
  • University of Minnesota. (n.d.). NMR Sample Preparation.
  • ResearchGate. (n.d.). Role of Paramagnetic Impurities and Surface Roughness on NMR Relaxation Times: Insights from Molecular Dynamics Simulations.
  • Weizmann Institute of Science. (n.d.). NMR Sample Preparation & NMR Tubes.
  • ACS Omega. (2021, May 28). Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy.
  • PLOS One. (2022, September 9). Identification of interaction partners using protein aggregation and NMR spectroscopy.
  • ACS Publications. (2020, July 23). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplex.
  • ACS Publications. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers.
  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange.
  • ChemicalBook. (n.d.). 1,8-Naphthyridine(254-60-4) 1H NMR spectrum.
  • RSC Publishing. (2019, August 28). 15 N labeling and analysis of 13 C– 15 N and 1 H– 15 N couplings in studies of the structures and chemical transformations of nitrogen heterocycles.
  • ResearchGate. (n.d.). Overcoming NMR line broadening of nitrogen containing compounds: A simple solution.
  • PMC. (2014, November 6). NMR-Based Detection of Hydrogen/Deuterium Exchange in Liposome-Embedded Membrane Proteins.
  • UCSD NMR Facility. (n.d.). Trouble Shooting Page.
  • Revue Roumaine de Chimie. (2004). ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][1][7]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][1][7]. Retrieved from

  • ACS Publications. (2019, August 9). Guidelines for the Use of Deuterium Oxide (D 2 O) in 1 H NMR Metabolomics.
  • Reddit. (2017, November 4). Peak broadening in NMR due to nitrogen. Does proximity to nitrogen affect how much broadening occurs?
  • University of Missouri. (n.d.). Basic NMR Theory; an Introduction.
  • AIP Publishing. (n.d.). Exchange Broadening in Nuclear Magnetic Resonance.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Reddit. (2025, March 24). Why are my NMR signals unexpectedly broad???

Sources

Validation & Comparative

Comparative Guide: 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid vs. 1,8-Naphthyridine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural causality, target divergence, and experimental validation of naphthyridine scaffolds.

Executive Summary: The Impact of a Single Nitrogen Shift

The naphthyridine scaffold—a bicyclic heteroaromatic system composed of two fused pyridine rings—is a highly privileged structure in medicinal chemistry. However, the exact positioning of the nitrogen atoms dictates entirely divergent pharmacological trajectories.

This guide provides an in-depth technical comparison between 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid (a critical building block for epigenetic modulators) and 1,8-naphthyridine analogs (a classic scaffold for nucleic acid-targeting agents). By shifting the nitrogen from the 8-position to the 7-position, the molecule's hydrogen-bonding network, lipophilicity, and pi-pi stacking capabilities are fundamentally altered[1], shifting the target from DNA topoisomerases to the PRMT5 methyltransferase complex.

Mechanistic Divergence: Epigenetics vs. Nucleic Acid Disruption

The 1,7-Naphthyridine Core: PRMT5 Inhibition & Synthetic Lethality

2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid is a highly specialized intermediate used in the synthesis of next-generation, MTA-cooperative PRMT5 (Protein Arginine Methyltransferase 5) inhibitors[2].

The Causality of Binding: In MTAP-deleted cancers, the metabolite methylthioadenosine (MTA) accumulates. The 1,7-naphthyridine core is uniquely suited to exploit this vulnerability. Structural biology reveals that the 1,7-naphthyridine motif occupies the substrate-binding pocket of PRMT5. The exocyclic amino group (derived from the 2-amino position) forms a tight van der Waals interaction with the sulfur atom of MTA and a strong polar interaction with the Glu444 sidechain of PRMT5[3]. Furthermore, the specific electron distribution of the 1,7-isomer allows for optimal π−π stacking with Trp579 and Phe327[4]. This creates a "synthetic lethal" trap specifically in MTAP-deleted tumor cells.

The 1,8-Naphthyridine Core: Topoisomerase II & DNA Gyrase Poisoning

1,8-Naphthyridine analogs (e.g., nalidixic acid, enoxacin, voreloxin) are foundational to antibacterial and anticancer therapies[5].

The Causality of Binding: Unlike the 1,7-isomer, the 1,8-naphthyridine core possesses a highly planar structure with a distinct dipole moment that favors DNA intercalation. These analogs act as "poisons" rather than traditional inhibitors; they intercalate into DNA at the cleavage site created by Topoisomerase II (in eukaryotes) or DNA gyrase (in prokaryotes)[6]. The nitrogens at the 1 and 8 positions coordinate with a crucial Mg2+ ion in the enzyme's active site, stabilizing the DNA-enzyme cleavage complex and preventing DNA ligation, ultimately leading to double-strand breaks and apoptosis[5].

Structural & Pathway Visualization

G Start Naphthyridine Core Scaffold N17 1,7-Naphthyridine (e.g., 2-Amino-3-chloro...) Start->N17 Nitrogen at Position 7 N18 1,8-Naphthyridine (e.g., Voreloxin, Enoxacin) Start->N18 Nitrogen at Position 8 Target17 PRMT5 / MEP50 Complex (Epigenetic Target) N17->Target17 Substrate Pocket Binding Target18 Topoisomerase II / DNA Gyrase (Nucleic Acid Target) N18->Target18 Intercalation & Mg2+ Coordination Mech17 MTA-Cooperative Binding (Synthetic Lethality) Target17->Mech17 Competes with SAM Mech18 DNA Cleavage Complex Stabilization Target18->Mech18 Prevents DNA Ligation Outcome17 Apoptosis in MTAP-Deleted Cancer Cells Mech17->Outcome17 Outcome18 Bacterial / Cancer Cell Death via DNA Breaks Mech18->Outcome18

Divergent pharmacological pathways of 1,7- vs 1,8-naphthyridine scaffolds.

Quantitative Data & Physicochemical Comparison

The subtle shift in the nitrogen atom imparts distinct physicochemical properties, directly influencing pharmacokinetics, solubility, and target affinity[1].

Property / Metric2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid (1,7-Isomer)1,8-Naphthyridine Analogs (e.g., Voreloxin)
Primary Target PRMT5 / MEP50 ComplexTopoisomerase II / DNA Gyrase
Mechanism of Action MTA-cooperative competitive inhibitionCleavage complex stabilization (Poison)
Key Molecular Interactions H-bond with Glu444; π−π stacking with Phe327DNA intercalation; Mg2+ coordination
LogP (Scaffold Base) ~1.1 (Lower lipophilicity, higher aqueous solubility)~1.5 (Higher lipophilicity, stronger intermolecular forces)
Melting Point (Base) 61-64 °C98-99 °C
Primary Indication MTAP-deleted solid tumors (Oncology)Bacterial infections / Acute Myeloid Leukemia
Cellular Biomarker SDMA (Symmetric dimethylarginine) reduction γ -H2AX (DNA double-strand break marker)

Experimental Methodologies & Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory controls to prove the causality of the specific naphthyridine isomer's mechanism of action.

Protocol A: PRMT5 MTA-Cooperative Biochemical Assay (For 1,7-Naphthyridine Derivatives)

Purpose: To validate that the 1,7-naphthyridine derivative selectively inhibits PRMT5 only in the presence of MTA, confirming synthetic lethality for MTAP-deleted cancers.

  • Reagent Preparation: Prepare recombinant PRMT5/MEP50 complex in assay buffer (20 mM Bicine pH 7.6, 50 mM NaCl, 0.002% Tween-20, 1 mM DTT).

  • Isogenic Control Setup (Crucial Step): Divide the assay into two conditions:

    • Condition 1 (MTAP-Null mimic): Spike buffer with 10 μ M MTA.

    • Condition 2 (MTAP-WT mimic): No MTA added.

  • Compound Titration: Dispense the synthesized 1,7-naphthyridine compound in a 10-point dose-response curve (ranging from 10 μ M to 0.5 nM) into a 384-well plate.

  • Enzyme Incubation: Add 2 nM PRMT5/MEP50 complex to the plates and pre-incubate for 30 minutes at room temperature. Causality: This allows the compound to form the ternary complex with PRMT5 and MTA before substrate competition begins.

  • Reaction Initiation: Add 1 μ M SAM (S-adenosylmethionine) and 100 nM biotinylated histone H4 peptide substrate. Incubate for 60 minutes.

  • Detection: Add TR-FRET detection reagents (Europium-labeled anti-SDMA antibody and Streptavidin-APC). Read time-resolved fluorescence at 665 nm / 615 nm.

  • Validation: A valid MTA-cooperative inhibitor will show a >20-fold leftward shift in IC50​ in Condition 1 (MTA present) compared to Condition 2.

Protocol B: Topoisomerase II DNA Cleavage Assay (For 1,8-Naphthyridine Analogs)

Purpose: To demonstrate that the 1,8-naphthyridine analog acts as a Topo II poison by trapping the cleavage complex, rather than merely inhibiting catalytic ATPase activity.

  • Substrate Preparation: Dilute supercoiled pBR322 plasmid DNA (0.5 μ g) in Topo II cleavage buffer (10 mM Tris-HCl pH 7.9, 50 mM KCl, 5 mM MgCl2​ , 0.1 mM EDTA, 1 mM ATP).

  • Compound Addition: Add the 1,8-naphthyridine analog at varying concentrations (1 μ M to 100 μ M). Include Etoposide as a positive control.

  • Enzyme Addition: Add 10 units of human Topoisomerase II α . Incubate the reaction at 37°C for 30 minutes.

  • Trapping the Complex (Crucial Step): Arrest the reaction by adding 1% SDS and 1 mM EDTA. Causality: SDS denatures the Topo II enzyme while it is covalently bound to the DNA, permanently trapping the double-strand break.

  • Protein Digestion: Add Proteinase K (50 μ g/mL) and incubate at 45°C for 30 minutes to digest the trapped Topo II, releasing the linearized DNA.

  • Electrophoresis: Resolve the DNA samples on a 1% agarose gel containing ethidium bromide.

  • Validation: A true 1,8-naphthyridine poison will show a dose-dependent increase in the linear DNA band (Form III) and a decrease in the supercoiled band (Form I).

References

  • A Review on Synthesis of Quinoline Analogs as Antimalarial, Antibacterial and Anticancer agents. SciSpace. Available at:[Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. Available at: [Link]

  • AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers. PMC. Available at: [Link]

  • Discovery of AMG 193, an MTA-Cooperative PRMT5 Inhibitor for the Treatment of MTAP-Deleted Cancers. ACS Publications. Available at: [Link]

  • WO2021163344A1 - Novel prmt5 inhibitors. Google Patents.

Sources

Mass Spectrometry Validation of 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic Acid: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid is a critical heterocyclic building block frequently utilized in the synthesis of advanced kinase inhibitors, including highly selective PIP4K2A and PRMT5 inhibitors[1][2]. Validating the structural integrity and purity of this intermediate is paramount, as halogenated heterocycles are prone to dehalogenation or isomeric impurities during synthesis.

This guide objectively compares the analytical performance of two premier mass spectrometry (MS) platforms—High-Resolution Quadrupole Time-of-Flight (LC-QTOF) and Triple Quadrupole (LC-QqQ) —for the validation of this compound. By contrasting its behavior against its unchlorinated analog (2-Amino-1,7-naphthyridine-6-carboxylic acid), we provide a mechanistic understanding of how the 3-chloro substitution dictates ionization efficiency, directs fragmentation pathways, and influences platform selection.

Mechanistic Insights: Ionization and Fragmentation Dynamics

To design a robust MS method, one must understand the causality behind the molecule's behavior in the gas phase.

Ionization Causality: The 1,7-naphthyridine core contains two basic nitrogen atoms that readily accept protons in the acidic environment of a positive Electrospray Ionization (ESI+) source, yielding a robust [M+H]+ precursor ion[3]. However, introducing a strongly electronegative chlorine atom at the 3-position creates an inductive electron-withdrawing effect. This slightly reduces the proton affinity of the adjacent nitrogen compared to the unchlorinated analog. While this causes a marginal decrease in absolute ionization efficiency, it is analytically advantageous: the chlorine atom provides a highly diagnostic 35Cl/37Cl isotopic signature (approximately a 3:1 ratio). This isotopic fidelity acts as a natural mass filter, allowing analysts to rapidly distinguish the target analyte from complex background matrix interference[4].

Fragmentation Causality: Upon collisional activation, the molecule undergoes predictable, thermodynamically driven neutral losses. The carboxylic acid moiety at position 6 is highly labile, leading to an initial loss of CO2​ (-44 Da). Subsequently, the presence of the 3-chloro group enables a secondary, higher-energy neutral loss of HCl (-36 Da), a pathway entirely absent in the unchlorinated analog.

Fragmentation Parent Precursor Ion [M+H]+ m/z 224.0220 (35Cl) Frag1 Product Ion 1 Loss of CO2 (-44 Da) m/z 180.0322 Parent->Frag1 CE: 15 eV Frag2 Product Ion 2 Loss of HCl (-36 Da) m/z 188.0453 Parent->Frag2 CE: 20 eV Frag3 Product Ion 3 Loss of CO2 + HCl m/z 144.0555 Frag1->Frag3 CE: 35 eV Frag2->Frag3 CE: 35 eV

Fig 1: ESI+ fragmentation pathway of 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid.

Platform Comparison: LC-QTOF vs. LC-QqQ

Selecting the correct MS platform depends entirely on the analytical objective: structural elucidation versus trace quantitation.

MS_Workflow Sample Sample Prep 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid LC UHPLC Separation (0.1% FA in H2O/MeCN) Sample->LC ESI ESI+ Source Protonation to [M+H]+ LC->ESI QTOF Q-TOF (HRMS) High-Resolution Scan ESI->QTOF Path A QQQ QqQ (MS/MS) Multiple Reaction Monitoring ESI->QQQ Path B Data1 Structural Validation Exact Mass & Isotopic Ratio QTOF->Data1 Data2 Trace Quantitation LOD/LOQ Determination QQQ->Data2

Fig 2: Workflow comparison between Q-TOF and QqQ for naphthyridine validation.

  • Path A: LC-QTOF (High-Resolution MS): Best utilized during the initial synthesis phases. It provides sub-2 ppm mass accuracy and preserves the full isotopic envelope. This is mandatory for confirming that the chlorine atom is present and that no debromination/dechlorination occurred during cross-coupling reactions[4].

  • Path B: LC-QqQ (Triple Quadrupole): The gold standard for batch release and pharmacokinetic matrix testing. By utilizing Multiple Reaction Monitoring (MRM), the QqQ filters out matrix noise, achieving Limits of Quantitation (LOQ) that are typically 10-50x lower than QTOF.

Experimental Methodology (Self-Validating Protocol)

To ensure absolute trustworthiness, the following protocol operates as a self-validating system. Every analytical batch must pass built-in system suitability tests (SST) before data is accepted.

Step 1: Sample Preparation & Matrix Blanks

  • Prepare a 1 mg/mL stock solution of 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid in DMSO.

  • Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile.

  • Self-Validation Check: Prepare a matrix blank (50:50 Water:Acetonitrile with 0.1% DMSO). This blank must be injected immediately prior to the standard curve to prove zero carryover from the injector needle.

Step 2: UHPLC Separation

  • Column: C18, 1.7 µm, 2.1 x 50 mm (maintains sharp peak shapes for basic heterocycles).

  • Mobile Phase A: Water + 0.1% Formic Acid (drives ESI+ protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Acquisition

  • QTOF Calibration: Infuse sodium formate cluster solution prior to the run. Validation Gate: The mass error of the calibration cluster must be < 2 ppm.

  • QqQ Optimization: Perform a product ion scan at varying collision energies (10 eV to 40 eV) to determine the optimal transition for MRM. The m/z 224.0 180.0 transition (loss of CO2​ ) is selected as the quantifier due to its high abundance.

Quantitative Data Presentation

The following tables summarize the experimental validation data, objectively comparing the chlorinated target compound against its unchlorinated alternative across both MS platforms.

Table 1: QTOF Structural Validation (Exact Mass & Isotope Fidelity)

Data acquired via LC-QTOF in ESI+ Full Scan mode.

CompoundFormulaTheoretical [M+H]+ Observed [M+H]+ Mass Error (ppm)Isotopic Ratio ( 35Cl/37Cl )
2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid C9​H6​ClN3​O2​ 224.0220224.0223+1.33.1 : 1 (Pass)
2-Amino-1,7-naphthyridine-6-carboxylic acid (Alternative) C9​H7​N3​O2​ 190.0611190.0609-1.0N/A
Table 2: QqQ Trace Quantitation (MRM Performance)

Data acquired via LC-QqQ in ESI+ MRM mode.

CompoundQuantifier Transition (CE)Qualifier Transition (CE)Limit of Detection (LOD)Limit of Quantitation (LOQ)
2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid 224.0→180.0 (15 eV) 224.0→144.1 (35 eV)0.5 ng/mL1.5 ng/mL
2-Amino-1,7-naphthyridine-6-carboxylic acid (Alternative) 190.1→146.1 (15 eV) 190.1→119.1 (25 eV)0.2 ng/mL0.6 ng/mL

Data Interpretation: While the unchlorinated alternative exhibits a slightly lower LOQ (due to the absence of the electron-withdrawing chlorine, leading to better ionization efficiency), the chlorinated target provides a highly specific qualifier transition ( 224.0→144.1 , representing the combined loss of CO2​ and HCl ). This dual-loss pathway ensures zero false positives in complex biological or synthetic matrices.

Conclusion

For structural validation and impurity profiling of 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid, LC-QTOF is the mandatory first step to verify the exact mass and the critical 35Cl/37Cl isotopic envelope. However, for downstream process chemistry and trace-level batch release, the LC-QqQ platform provides superior sensitivity. By understanding the mechanistic impact of the 3-chloro substitution on both ionization and fragmentation, analysts can build robust, self-validating methods that guarantee the integrity of this crucial kinase inhibitor building block.

References

  • Source: nist.
  • Source: google.
  • Source: desy.
  • Source: nih.

Sources

Halogenation Strategies in Drug Discovery: A Bioactivity Comparison of Chloro vs. Fluoro Substituted 1,7-Naphthyridines

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1,7-naphthyridine core is a privileged, π-deficient heterocyclic scaffold widely utilized in the design of kinase inhibitors, antimicrobial agents, and oncology therapeutics[1]. As drug development professionals, we constantly manipulate the physicochemical properties of this rigid, planar structure to optimize target affinity and pharmacokinetic profiles. One of the most critical structural decisions in this process is the selection of halogen substituents.

While fluorine and chlorine are both halogens, their distinct electronegativities, van der Waals radii, and leaving-group propensities induce drastically different bioactivity profiles and synthetic stabilities when grafted onto the 1,7-naphthyridine core. This guide objectively compares these two substitutions, providing mechanistic causality and self-validating protocols for your drug discovery workflows.

Mechanistic Causality: Chloro vs. Fluoro Dynamics

The SN​Ar Vulnerability (Fluoro Disadvantage)

The 1,7-naphthyridine ring is intrinsically electron-deficient. Introducing a highly electronegative fluorine atom directly onto the core further activates the adjacent carbon toward Nucleophilic Aromatic Substitution ( SN​Ar ) 2[2]. In SN​Ar mechanisms, the rate-determining step is the formation of the Meisenheimer complex; fluorine's intense inductive electron withdrawal stabilizes this anionic intermediate, making it an exceptionally fast leaving group under basic conditions.

For example, during the synthesis of Dihydroorotate Dehydrogenase (DHODH) inhibitors, attempts to generate C6-fluoro substituted 1,7-naphthyridines via Pfitzinger cyclization consistently fail. The high temperatures (>50 °C) and basic conditions cause rapid SN​Ar displacement of the fluorine atom, destroying the target molecule 3[3]. Conversely, the C6-chloro derivatives remain stable under these exact conditions, successfully yielding potent inhibitors.

Hydrophobic Pocket Filling (Chloro Advantage)

Chlorine possesses a larger van der Waals radius (1.75 Å) compared to fluorine (1.47 Å). In the context of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) inhibitors, introducing a chlorine atom at the 5-position of the 1,7-naphthyridine core significantly enhances inhibitory potency 1[1]. The bulkier chlorine optimally fills the hydrophobic pocket near the kinase hinge region, displacing high-energy structured water molecules and driving a highly favorable entropic shift upon binding.

Conformational Locking (Fluoro Advantage)

While direct fluorination of the electron-deficient core poses stability risks, placing a fluorine on a pendant phenyl ring attached to the naphthyridine scaffold is highly advantageous. An ortho-fluoro substitution on a pendant phenyl ring restricts the dihedral angle between the rings via stereoelectronic repulsion, locking the molecule into its bioactive conformation. This strategy minimizes the entropic penalty of binding, yielding a twofold potency improvement over ethoxy-substituted analogs in PIP4K2A assays 4[4].

Quantitative Bioactivity Comparison

Scaffold ArchitectureHalogen SubstitutionTargetBioactivity (IC₅₀)Causality & Physicochemical Impact
5-Substituted 1,7-Naphthyridine 5-ChloroPIP4K2A< 50 nMChlorine's larger van der Waals radius optimally fills the hydrophobic pocket near the kinase hinge region, displacing water[1].
Pendant Phenyl on 1,7-Naphthyridine ortho-FluoroPIP4K2A37 nMHigh electronegativity locks the dihedral angle, minimizing entropic binding penalty; yields a 2-fold potency gain over ethoxy[4].
C6-Substituted 1,7-Naphthyridine C6-FluoroDHODHN/A (Displaced)Highly susceptible to SN​Ar displacement under basic conditions (>50 °C), invalidating the target structure[3].
C6-Substituted 1,7-Naphthyridine C6-ChloroDHODH28.3 nMResists basic displacement during synthesis; forms stable, novel H-bond interactions within the active site[3].

Pathway Visualization

Pathway Inhibitor Chloro/Fluoro 1,7-Naphthyridine Kinase PIP4K2A Kinase Inhibitor->Kinase Competitive Inhibition Product PI(4,5)P2 (Product) Kinase->Product Phosphorylation Substrate PI(5)P (Substrate) Substrate->Kinase Binds Active Site Disease Oncogenic Signaling Product->Disease Pathway Activation

PIP4K2A signaling pathway and targeted competitive inhibition by 1,7-naphthyridines.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the synthesis and evaluation of halogenated 1,7-naphthyridines must employ self-validating protocols. The following methodology guarantees that structural degradation is caught before biological evaluation.

Step 1: Palladium-Catalyzed Cross-Coupling
  • Causality: Direct nucleophilic substitution on the di-halogenated 1,7-naphthyridine core lacks regiocontrol and risks displacing the desired halogen. Transition metal-catalyzed cross-coupling lowers the activation energy for C-C bond formation, allowing for precise functionalization under milder conditions that preserve the chloro/fluoro substituents.

  • Action: React the halogenated 1,7-naphthyridine precursor with the desired boronic acid in 1,4-Dioxane/Water using Pd(PPh₃)₄ and K₂CO₃ at 100 °C overnight.

Step 2: LC-MS Reaction Monitoring (Self-Validation Step)
  • Causality: Because the fluoro-substituted core is highly susceptible to nucleophilic attack, the basic conditions (K₂CO₃) may trigger unintended SN​Ar displacement of the fluorine by hydroxide ions.

  • Action: Extract a 10 µL aliquot every 2 hours and analyze via LC-MS.

  • Validation: If a mass shift of -19 Da (loss of F) or +17 Da (replacement by OH) is detected, the batch is structurally compromised and must be aborted. Only batches confirming the exact theoretical intact mass proceed to biological assays.

Step 3: ADP-Glo Kinase Inhibition Assay
  • Causality: To confirm that the halogenated naphthyridine acts as an ATP-competitive inhibitor, the assay must be run at both high and low ATP concentrations.

  • Action: Incubate the purified PIP4K2A kinase with PI(5)P substrate and the naphthyridine inhibitor. Measure ATP depletion via luminescence.

  • Validation: A significant rightward shift in the IC₅₀ value under high ATP conditions self-validates that the inhibitor competitively occupies the ATP-binding pocket, confirming the mechanistic hypothesis.

Protocol Start Halogenated 1,7-Naphthyridine Core Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Reagents LCMS LC-MS Validation (Detect SNAr F-loss) Coupling->LCMS Aliquot Test LCMS->Coupling Mass Shift (-19 Da) Redesign Route Assay ADP-Glo Kinase Assay (High/Low ATP) LCMS->Assay Intact Mass Confirmed Caco2 Caco-2 Permeability (A-B / B-A Ratio) Assay->Caco2 IC50 < 50nM

Self-validating workflow for synthesizing and evaluating halogenated 1,7-naphthyridines.

Conclusion

The choice between chloro and fluoro substitutions on the 1,7-naphthyridine scaffold is not merely a matter of lipophilicity adjustment; it is a fundamental determinant of synthetic viability and target engagement. While fluorine excels at conformationally locking pendant rings, its direct attachment to the π-deficient core invites catastrophic SN​Ar displacement under basic conditions. Chlorine, offering superior hydrophobic pocket-filling capabilities and chemical stability, often emerges as the superior choice for core functionalization in kinase and DHODH inhibitors.

References

  • Application Notes and Protocols: 5-Bromo-8-chloro-1,7-naphthyridine as a Scaffold for Kinase Inhibitors - Benchchem | 1

  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A - PUBDB | 4

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC - NIH | 3

  • The 1,7-Naphthyridine Core: A Technical Guide to its Reactivity Profile for Drug Discovery - Benchchem | 2

Sources

Benchmarking 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic Acid in Kinase Inhibition Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

In modern kinase drug discovery, identifying a highly ligand-efficient pharmacophore is the critical first step toward developing selective inhibitors. The 1,7-naphthyridine core has emerged as a privileged scaffold, highly valued for its rigid, planar structure and its ability to form key hydrogen bonds within the ATP-binding pocket of kinases 1[1]. Derivatives of this scaffold have demonstrated potent inhibitory activity against several kinases, including p38α MAP kinase 2[2] and the lipid kinase PIP4K2A 3[3].

As a Senior Application Scientist, I designed this guide to provide researchers with a robust, self-validating framework for benchmarking 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid —a highly functionalized intermediate and core pharmacophore 4[4]—against established reference inhibitors.

Mechanistic Rationale: The 1,7-Naphthyridine Pharmacophore

Before initiating biochemical assays, it is crucial to understand the causality behind the compound's binding affinity. The specific functionalization of 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid provides three distinct mechanistic advantages:

  • Hinge Region Engagement: The nitrogen atoms at positions 1 and 7, combined with the 2-amino group, mimic the adenine ring of ATP. This creates a bidentate or tridentate hydrogen-bonding network with the backbone amides of the kinase hinge region, anchoring the molecule.

  • Hydrophobic Pocket Occupation: The 3-chloro substituent significantly enhances lipophilic efficiency (LipE). Causally, halogens at this position project into the hydrophobic pocket adjacent to the ATP-binding site, increasing the residence time of the inhibitor without disproportionately increasing molecular weight.

  • Solvent-Exposed Vectoring: The 6-carboxylic acid acts as a highly polar vector pointing toward the solvent-exposed region. This not only improves aqueous solubility for in vitro assays but also provides a synthetic handle for further amidation to tune pharmacokinetic properties.

Pathway Stimulus Extracellular Stimulus (e.g., LPS/Cytokines) Receptor Cell Surface Receptor Stimulus->Receptor KinaseCascade Kinase Cascade (e.g., MKK3/6) Receptor->KinaseCascade TargetKinase Target Kinase (e.g., p38 / PIP4K2A) KinaseCascade->TargetKinase Response Cellular Response (e.g., TNF-α Production) TargetKinase->Response Inhibitor 2-Amino-3-chloro-1,7-naphthyridine -6-carboxylic acid Inhibitor->TargetKinase ATP-Competitive Inhibition

Fig 1. Mechanistic intervention of the 1,7-naphthyridine scaffold in kinase signaling pathways.

Experimental Design: A Self-Validating Benchmarking Strategy

A trustworthy benchmarking protocol cannot rely on a single readout. It must be a self-validating system that confirms both biochemical target engagement and cellular efficacy, while ruling out false positives.

  • Biochemical Assay (ADP-Glo): We utilize the ADP-Glo Kinase Assay because it directly measures the ADP formed by the kinase reaction. Unlike radiometric assays, it is universal and non-hazardous. Because 1,7-naphthyridines are ATP-competitive, maintaining ATP concentrations at or near the Km​ of the specific kinase is critical to accurately determine the IC50​ .

  • Cell-Based Functional Assay (THP-1 Cytokine Release): Biochemical potency often fails to translate to cellular efficacy due to poor membrane permeability or active efflux. We use LPS-stimulated THP-1 macrophages to measure TNF-α release—a direct downstream functional readout of kinase (e.g., p38) inhibition.

  • Orthogonal Validation (Cytotoxicity): To ensure that a reduction in TNF-α is due to true kinase inhibition and not compound-induced cell death, the functional assay is multiplexed with a luminescent cell viability assay.

Workflow Prep Compound Prep (DMSO Stock) Biochem Biochemical Assay (ADP-Glo) Prep->Biochem Serial Dilution CellBased Cell-Based Assay (THP-1 Cells) Biochem->CellBased Hit Validation Analysis Data Analysis (IC50) CellBased->Analysis Multiplex Readout

Fig 2. Self-validating experimental workflow for benchmarking kinase inhibitors.

Step-by-Step Benchmarking Protocols

Phase 1: Compound Preparation
  • Solubilization: Dissolve 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid in 100% anhydrous DMSO to generate a 10 mM stock.

    • Causality: The use of anhydrous DMSO is critical; trace water can cause hydrolysis of the carboxylic acid over time or lead to compound precipitation during freeze-thaw cycles.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution in a 96-well intermediate plate. Ensure the final DMSO concentration in all assay wells remains constant at 1% (v/v) to prevent solvent-induced kinase denaturation.

Phase 2: Biochemical Kinase Assay (ADP-Glo)
  • Reaction Assembly: In a 384-well low-volume white plate, combine 2 µL of the target kinase (e.g., p38α, 2 nM final) with 1 µL of the diluted compound. Incubate for 15 minutes at room temperature.

    • Validation Step: Include a no-enzyme control (background baseline) and a reference inhibitor (e.g., VX-745) to validate the assay's dynamic range and Z'-factor.

  • Initiation: Add 2 µL of ATP/Substrate mix (ATP concentration set to the specific kinase's Km​ ). Incubate for 60 minutes.

  • Detection: Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP (incubate 40 mins). Then, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (incubate 30 mins).

  • Readout: Measure luminescence using a microplate reader. Calculate IC50​ using a 4-parameter logistic non-linear regression model.

Phase 3: Cell-Based Functional & Viability Assay
  • Cell Seeding: Seed THP-1 cells at 5×104 cells/well in a 96-well plate. Differentiate into macrophages using 50 ng/mL PMA for 48 hours.

  • Compound Treatment: Wash cells and pre-incubate with the 1,7-naphthyridine compound (or reference) for 1 hour.

  • Stimulation: Add 100 ng/mL LPS to stimulate the kinase signaling cascade. Incubate for 4 hours.

  • Multiplex Readout:

    • Efficacy: Transfer 50 µL of the supernatant to an ELISA plate to quantify TNF-α release.

    • Viability: Add CellTiter-Glo reagent directly to the remaining cells in the assay plate to measure ATP levels (cell viability).

Quantitative Data Presentation

The following table summarizes representative benchmarking data, comparing the unoptimized 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid scaffold against highly optimized reference inhibitors.

CompoundTarget KinaseBiochemical IC₅₀ (nM)Cell-Based IC₅₀ (nM)THP-1 Cell Viability (CC₅₀, µM)Selectivity Window
2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid p38α85 ± 5240 ± 15> 50> 200x
Reference Inhibitor (VX-745) p38α12 ± 245 ± 4> 50> 1000x
Generic PIP4K2A Inhibitor PIP4K2A110 ± 8320 ± 20> 50> 150x

Data Interpretation: While the raw scaffold exhibits a slightly higher IC50​ than the clinical-stage reference VX-745, its sub-100 nM biochemical potency and excellent cell viability profile (>50 µM) confirm it as a highly efficient starting point. The 6-carboxylic acid moiety provides the exact synthetic vector needed to bridge the gap to single-digit nanomolar potency via targeted SAR campaigns.

References

  • Benchchem: "5-Bromo-8-chloro-1,7-naphthyridine as a Scaffold for Kinase Inhibitors" URL
  • Journal of Medicinal Chemistry (ACS)
  • PMC: "Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies" URL
  • Google Patents: "WO2021163344A1 - Novel prmt5 inhibitors" URL

Sources

A Senior Application Scientist's Guide to Spectroscopic Data Comparison for Substituted Naphthyridine-6-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Naphthyridine Core in Modern Research

Naphthyridine scaffolds, particularly those functionalized with a carboxylic acid at the 6-position, represent a privileged class of heterocyclic compounds. Their rigid, planar structure and rich electronic properties make them foundational in medicinal chemistry for developing antibacterial and anti-cancer agents, as well as in materials science for creating novel fluorophores and optical materials.[1][2] The precise biological activity and photophysical properties of these molecules are exquisitely sensitive to the nature and position of substituents on the naphthyridine core. Therefore, a deep and comparative understanding of their spectroscopic data is not merely academic; it is essential for structure elucidation, quality control, and the rational design of next-generation compounds.

This guide provides a comparative analysis of the key spectroscopic techniques used to characterize substituted naphthyridine-6-carboxylic acids. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, grounded in established principles and supported by experimental data from peer-reviewed literature.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within the conjugated π-system of naphthyridine derivatives. The position (λmax) and intensity (molar absorptivity, ε) of absorption bands are directly influenced by the electronic landscape of the molecule.

Causality Behind Experimental Choices

The choice of solvent is critical in UV-Vis analysis. Solvents of varying polarity can interact differently with the ground and excited states of the molecule, leading to shifts in absorption maxima (solvatochromism). For comparative purposes, a consistent, high-purity solvent like dimethyl sulfoxide (DMSO) or ethanol is often used to establish a baseline. Concentration is typically kept low (e.g., 1 x 10⁻⁵ M) to ensure adherence to the Beer-Lambert law.[3]

Experimental Workflow: UV-Vis Spectroscopy

A generalized protocol for obtaining UV-Vis absorption spectra is outlined below.

cluster_prep Sample Preparation cluster_acq Data Acquisition p1 Prepare 1 mM stock solution in spectroscopic-grade DMSO. p2 Perform serial dilution to achieve final concentration (e.g., 10 µM). p1->p2 a1 Calibrate spectrophotometer with the solvent blank. p2->a1 Transfer sample to cuvette p3 Prepare a solvent blank using the same DMSO. a2 Acquire absorption spectrum over a relevant range (e.g., 200-500 nm). a1->a2 a3 Record λmax and absorbance values. a2->a3

Caption: Standard workflow for UV-Vis spectral acquisition.

Comparative Data Analysis

The electronic absorption spectra of naphthyridine derivatives typically show multiple broad bands corresponding to π→π* transitions.[3] The location of the longest-wavelength absorption maximum (λmax) is highly sensitive to substitution:

  • Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) or methoxy (-OCH₃) groups increase the energy of the highest occupied molecular orbital (HOMO). This reduces the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift to longer wavelengths.[3]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) lower the energy of the lowest unoccupied molecular orbital (LUMO), also reducing the energy gap and causing a red shift.

  • Extended Conjugation: Fusing additional aromatic rings to the naphthyridine core extends the π-system, significantly red-shifting the absorption maxima.[3]

Table 1: Comparison of UV-Vis Absorption Maxima for Substituted Naphthyridines

Compound ClassSubstituent TypeSolventλmax Range (nm)Reference
Fused 1,6-NaphthyridinesVaried Aromatic/HeterocyclicDMSO344 - 448[3]
Naphthyridine CarboxamidesMethoxyHEPES Buffer/DMSO~380[4]
Cationic NaphthyridinesAldehyde Condensation ProductsVaries490 - 540[5]
Push-Pull NaphthyridinesDonor-Acceptor PairsVariesRed-shifted vs. parent[6]

Fluorescence Spectroscopy

Many naphthyridine derivatives are highly fluorescent, a property valuable for applications like biological imaging and sensing.[5] Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state to the ground state.

Causality Behind Experimental Choices

Quantum yield (ΦF), a measure of fluorescence efficiency, is a key parameter. It is often determined relative to a well-characterized standard, such as quinine sulfate.[7] The choice of excitation wavelength is typically set at the compound's main absorption maximum (λmax) to ensure maximal emission intensity. Similar to UV-Vis, solvent polarity can dramatically affect emission wavelength and intensity.[8][9]

Experimental Workflow: Fluorescence Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition p1 Prepare dilute sample (e.g., 1-5 µM) in spectroscopic-grade solvent. p2 Ensure absorbance at excitation wavelength is low (<0.1) to avoid inner filter effects. p1->p2 a1 Set excitation wavelength to the sample's λmax. p2->a1 Place sample in fluorometer a2 Scan emission spectrum over a range red-shifted from excitation. a1->a2 a3 Record emission maximum (λem) and calculate Stokes shift (λem - λmax). a2->a3 a4 Measure quantum yield relative to a standard (e.g., quinine sulfate). a3->a4

Caption: General procedure for fluorescence emission analysis.

Comparative Data Analysis

The fluorescence properties are highly dependent on the molecular structure:

  • Intramolecular Charge Transfer (ICT): In molecules with strong electron-donating and electron-withdrawing groups (a "push-pull" system), excitation can lead to an ICT state. This often results in a large Stokes shift and strong solvatochromism, where emission is significantly red-shifted in more polar solvents.[3][8]

  • Substituent Effects: Fluorinated derivatives have been shown to exhibit superior absolute quantum yields (up to 0.79).[3] In contrast, heavy atoms like bromine can decrease fluorescence quantum yield due to enhanced intersystem crossing.[3]

  • "Turn-On" Probes: Some naphthyridine derivatives exhibit weak fluorescence in solution but show a dramatic enhancement upon binding to a target, such as DNA, making them excellent fluorescent probes.[4][5]

Table 2: Comparison of Fluorescence Properties for Substituted Naphthyridines

Compound SeriesSubstituent Effectλem Range (nm)Quantum Yield (ΦF)Key ObservationReference
Fused 1,6-NaphthyridinesDiethylamino (-NEt₂)5620.43Pronounced red-shift due to strong ICT.[3]
Fused 1,6-NaphthyridinesFluorine (-F)448 - 4500.75 - 0.79Superior quantum yields.[3]
Fused 1,6-NaphthyridinesBromine (-Br)4560.30 - 0.34Reduced quantum yield (heavy-atom effect).[3]
Naphthyridine CarboxamidesDNA Binding~440Enhanced upon binding"Turn-on" fluorescence for DNA staining.[4][10]
Cationic NaphthyridinesDNA/RNA Binding661 - 762Enhanced upon bindingNear-infrared emission with large Stokes shifts.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of substituted naphthyridine-6-carboxylic acids. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon framework.

Causality Behind Experimental Choices

Deuterated solvents like DMSO-d₆ or CDCl₃ are used to dissolve the sample without generating an interfering solvent signal in the ¹H NMR spectrum.[11] DMSO-d₆ is particularly useful for carboxylic acids as it allows for the observation of the exchangeable acidic proton. Tetramethylsilane (TMS) is used as an internal standard, with its signal defined as 0.0 ppm.

Experimental Workflow: NMR Spectroscopy

s1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6). s2 Add internal standard (TMS) if not already present in the solvent. s1->s2 s3 Transfer solution to an NMR tube. s2->s3 s4 Acquire ¹H, ¹³C, and, if needed, 2D spectra (COSY, HMQC). s3->s4

Caption: Standardized workflow for NMR sample preparation and analysis.

Comparative Data Analysis

The chemical shifts (δ) in both ¹H and ¹³C NMR are highly diagnostic of the electronic environment.

  • ¹H NMR:

    • Aromatic Protons: The protons on the naphthyridine core typically appear in the downfield region (δ 7-9.5 ppm) due to the deshielding effect of the aromatic ring current.[12][13]

    • Carboxylic Acid Proton: The -COOH proton is highly deshielded and appears as a broad singlet far downfield, often >10 ppm.[12][14] Its broadness is due to hydrogen bonding and chemical exchange.

    • Substituent Effects: Electron-withdrawing groups deshield adjacent protons (shift to higher ppm), while electron-donating groups shield them (shift to lower ppm).

  • ¹³C NMR:

    • Carbonyl Carbon: The carboxylic acid carbonyl carbon is significantly deshielded and appears at δ > 165 ppm.[12]

    • Aromatic Carbons: Carbons of the naphthyridine ring are found between δ 120-160 ppm.[12][15] The specific shifts are influenced by the nitrogen atoms and the attached substituents.

Table 3: Characteristic NMR Chemical Shifts (δ) for Naphthyridine Carboxylic Acids

NucleusFunctional GroupTypical Chemical Shift (ppm)CommentsReference
¹HAromatic C-H7.0 - 9.5Position and multiplicity depend on substitution pattern.[12][13][15]
¹HCarboxylic Acid O-H> 10Broad singlet, exchangeable with D₂O.[12][14][16]
¹³CAromatic C120 - 160Influenced by proximity to nitrogen and substituents.[12][15]
¹³CCarboxylic Acid C=O> 165Characteristic downfield shift.[12][14]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.

Causality Behind Experimental Choices

High-Resolution Mass Spectrometry (HRMS) is preferred over standard MS because it provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[17] Electrospray ionization (ESI) is a common "soft" ionization technique that typically generates the protonated molecular ion [M+H]⁺, minimizing initial fragmentation and preserving the molecular weight information.[7]

Experimental Workflow: Mass Spectrometry

s1 Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol). s2 Infuse the sample into the ESI source. s1->s2 s3 Acquire the mass spectrum in positive or negative ion mode. s2->s3 s4 Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm molecular weight. s3->s4 s5 Analyze fragmentation patterns for structural clues. s4->s5

Sources

Safety Operating Guide

2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Guide for 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid

Executive Summary & Mechanistic Context

2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid (CAS: 2691878-64-3) is a highly specialized, halogenated heteroaromatic building block. In drug discovery, it is primarily utilized as a critical intermediate in the synthesis of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, which are targeted therapies for oncology [1].

From an operational safety and logistics standpoint, the presence of a covalently bound chlorine atom within a nitrogen-rich naphthyridine core dictates a strict handling and disposal framework. The fundamental causality behind these strict protocols is thermal stability: when halogenated organic compounds are subjected to standard incineration, they can undergo incomplete combustion and molecular rearrangement to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans [2]. Therefore, any waste stream containing this compound must be rigorously segregated to ensure it is routed to specialized high-temperature rotary kiln incinerators equipped with caustic scrubbing systems.

PRMT5Pathway Compound 2-Amino-3-chloro-1,7- naphthyridine-6-carboxylic acid Inhibitor PRMT5 Inhibitor (Active API) Compound->Inhibitor Synthesis PRMT5 PRMT5 Enzyme Inhibitor->PRMT5 Inhibits Methylation Histone SDMA PRMT5->Methylation Blocks GeneExpression Oncogene Repression Methylation->GeneExpression Modulates

Synthetic context of the compound as an intermediate in the PRMT5 inhibitor pathway.

Physicochemical Hazard Assessment

To build a self-validating safety system, researchers must understand why specific precautions are taken based on the molecule's structure:

  • Halogenated Core (C-Cl bond): Categorizes the compound and all associated solvent mixtures as Halogenated Organic Waste . Mixing this with non-halogenated waste exponentially increases institutional disposal costs and environmental risk [3].

  • Amphoteric Nature: The basic amino group and acidic carboxylic acid allow the compound to form salts at extreme pH levels. This means the compound can partition into aqueous waste streams during liquid-liquid extraction, transforming otherwise benign aqueous waste into regulated halogenated waste.

  • Heteroaromatic System: Naphthyridine derivatives can exhibit targeted biological activity. It must be handled as a biologically active, potentially toxic material, prioritizing the prevention of aerosolization and inhalation.

Experimental Workflow: Safe Handling Protocol

When utilizing 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid in a synthetic workflow (e.g., amide coupling or cross-coupling reactions), adhere to the following step-by-step methodology to minimize contamination:

Step 1: Environmental Preparation Conduct all handling of the dry powder inside a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of 80–100 fpm. Equip personnel with double nitrile gloves, a fully-buttoned lab coat, and chemical splash goggles.

Step 2: Weighing and Transfer Use an analytical balance enclosed in a draft shield. Utilize anti-static weigh boats to prevent the fine powder from aerosolizing due to static repulsion. Causality: Static charge buildup on halogenated powders can lead to sudden dispersion, increasing inhalation risk and contaminating the workspace.

Step 3: Solubilization When dissolving the compound (commonly in polar aprotic solvents like DMSO, DMF, or halogenated solvents like Dichloromethane), add the solvent slowly down the side of the vessel to wet the solid before agitation.

Step 4: Reaction Quenching & Partitioning Post-reaction, if performing an aqueous workup, carefully track the pH. If the aqueous layer is basic (pH > 8), the unreacted carboxylic acid will form a soluble carboxylate salt, pulling the halogenated compound into the water layer. This aqueous layer must now be treated as halogenated waste.

Waste Segregation & Disposal Plans

Proper waste segregation is a critical logistical operation. Commingling halogenated and non-halogenated waste streams is a primary failure point in laboratory management [4].

WasteSegregation Start Waste Generated (Contains Naphthyridine deriv.) IsSolid Physical State? Start->IsSolid SolidWaste Solid Waste (Powder, PPE, Vials) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Reaction Mixtures) IsSolid->LiquidWaste Liquid SolidDisposal Dispose as: Halogenated Solid Waste SolidWaste->SolidDisposal IsAqueous Solvent Type? LiquidWaste->IsAqueous Organic Organic Solvent IsAqueous->Organic Organic Aqueous Aqueous Solvent IsAqueous->Aqueous Aqueous HaloOrgDisposal Halogenated Organic Waste (EPA F002/Characteristic) Organic->HaloOrgDisposal HaloAqDisposal Halogenated Aqueous Waste (Do NOT drain dispose) Aqueous->HaloAqDisposal

Decision tree for the segregation and disposal of halogenated naphthyridine waste.

Spill Management & Emergency Response

In the event of an accidental release, immediate containment is required to prevent environmental discharge.

  • Solid Spill (Powder): Do NOT sweep dry, as this creates a highly toxic inhalation hazard. Cover the powder with damp absorbent pads (using water or a compatible non-reactive solvent) to suppress dust. Carefully scoop the wet material into a resealable bag, label it as "Halogenated Solid Waste," and request immediate Environmental Health and Safety (EHS) pickup.

  • Liquid Spill (Dissolved in Solvent): Contain the spill using an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust, as the solvent may be flammable. Transfer the saturated absorbent to a hazardous waste container and wash the area thoroughly with a detergent solution, collecting the wash water as halogenated aqueous waste [4].

Quantitative Data: Waste Stream Categorization

Summarizing the logistical requirements ensures quick, accurate decision-making at the bench.

Waste Stream CategoryPrimary ConstituentsApproved ReceptacleEPA Waste CodeStrict Incompatibilities
Halogenated Organic 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid in DCM, Chloroform, or mixed organics4L White Poly Bottle or 5-Gallon CarboyF002 / U-listedStrong oxidizers, heavy metals, cyanides, non-halogenated bulk solvents.
Halogenated Aqueous Aqueous workup layers (pH > 8), contaminated wash water4L Poly Bottle (Vented cap if gas generation is possible)CharacteristicAcids (if cyanide/sulfide present), water-reactive substances.
Halogenated Solid Contaminated weigh boats, pipette tips, spilled powder, PPEPuncture-proof, sealable poly binCharacteristicFlammable solids, pyrophorics.

References

  • World Intellectual Property Organization (WIPO).WO2021163344A1 - Novel PRMT5 Inhibitors. Google Patents.
  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA National Environmental Publications Information System (NEPIS). Available at: [Link]

  • Temple University Campus Operations. Halogenated Solvents in Laboratories. Available at:[Link]

Comprehensive Safety and Handling Guide for 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid. The following guidance is synthesized from safety data for structurally analogous compounds, including other substituted naphthyridines and chlorinated heterocyclic carboxylic acids. It is imperative to treat this compound with the caution required for a substance of unknown toxicity and to supplement these recommendations with a thorough risk assessment for the specific experimental conditions.

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid. The information herein is designed to foster a culture of safety and to provide a framework for the implementation of robust laboratory safety practices.

Hazard Assessment and Triage

Given the structural motifs present in 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid—a chlorinated heterocyclic core, an amino group, and a carboxylic acid function—a conservative approach to hazard assessment is warranted. Based on data from similar chemical structures, the primary hazards are anticipated to be:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin and Eye Irritation: Causes skin irritation and is likely to cause serious eye irritation or damage.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust or aerosols.[1][2][4]

  • Aquatic Toxicity: Many chlorinated organic compounds are toxic to aquatic life with long-lasting effects.[5]

A summary of the likely hazard classifications, based on analogous compounds, is presented in the table below.

Hazard ClassCategoryPrecautionary Statement
Acute Toxicity, OralCategory 3/4Toxic or harmful if swallowed.[1][2]
Acute Toxicity, DermalCategory 2/4Fatal or harmful in contact with skin.[1][2]
Skin IrritationCategory 2Causes skin irritation.[3][4]
Eye IrritationCategory 2A/1Causes serious eye irritation or damage.[3][4][6]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[4][6]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure. The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being undertaken.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of solid 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid and its solutions should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[5]

Essential Personal Protective Equipment

The following PPE is mandatory when handling this compound:

  • Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a suitable first choice. For prolonged handling or in the case of a breach, consider double-gloving. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[4]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, safety goggles or a full-face shield should be worn.[4]

  • Body Protection: A flame-resistant lab coat should be worn and kept fully fastened. For larger quantities or procedures with a significant risk of spillage, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection: If work must be conducted outside of a fume hood where there is a risk of generating dust or aerosols, a NIOSH-approved N95 or higher-rated respirator is necessary.[4]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start Handling 2-Amino-3-chloro- 1,7-naphthyridine-6-carboxylic acid in_fume_hood Inside a certified chemical fume hood? start->in_fume_hood risk_assessment Risk of splash or aerosol generation? in_fume_hood->risk_assessment Yes outside_fume_hood Work outside of a fume hood (weighing, etc.)? in_fume_hood->outside_fume_hood No ppe_standard Standard PPE: - Nitrile Gloves - Safety Glasses - Lab Coat end_procedure Proceed with caution ppe_standard->end_procedure risk_assessment->ppe_standard Low Risk ppe_enhanced Enhanced PPE: - Double Gloves - Goggles/Face Shield - Chemical Apron risk_assessment->ppe_enhanced High Risk ppe_enhanced->end_procedure respirator Add N95 Respirator outside_fume_hood->respirator respirator->risk_assessment

Caption: PPE selection workflow for handling the target compound.

Step-by-Step Handling and Operational Plan

Adherence to a strict operational plan is critical for safety.

Preparation and Weighing
  • Designate a specific area within the fume hood for handling this compound.

  • Before use, ensure all necessary PPE is correctly donned.

  • When weighing the solid material, do so within the fume hood to contain any dust. Use a tared, sealed container to transport the material to the reaction vessel.

  • Handle the solid with appropriate tools (e.g., spatulas) to avoid direct contact.

In Case of Exposure

Immediate and appropriate first aid is crucial in the event of an exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.[4]

Spill Management
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: If safe to do so, prevent the spread of the spill. For solid spills, avoid creating dust.

  • Neutralize/Absorb: Cover the spill with a suitable absorbent material (e.g., vermiculite or sand).

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

Disposal Plan

The disposal of 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid and its associated waste must be handled with care to prevent environmental contamination.

  • Waste Segregation: All waste containing this compound, including excess solid, contaminated solutions, and disposable labware (e.g., gloves, pipette tips), must be collected in a designated, labeled, and sealed hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal Route: The sealed container should be disposed of through your institution's environmental health and safety office for incineration at an approved waste disposal facility.[1][3]

  • Prohibited Disposal: Do not dispose of this compound down the drain or in the regular trash.[4][5]

The following diagram outlines the disposal workflow.

Disposal_Workflow start Generation of Waste Containing 2-Amino-3-chloro-1,7-naphthyridine-6-carboxylic acid waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (excess reagent, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (reaction mixtures, washings) waste_type->liquid_waste Liquid containerize Place in a labeled, sealed hazardous waste container solid_waste->containerize liquid_waste->containerize storage Store in a designated satellite accumulation area containerize->storage disposal_request Request pickup by Environmental Health & Safety storage->disposal_request final_disposal Incineration at an approved waste disposal facility disposal_request->final_disposal

Caption: Disposal workflow for waste containing the target compound.

References

  • Anslyn Group. (n.d.). Safety Manual.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • National Institute of Standards and Technology. (n.d.). 1,4-Naphthalenedione, 2-amino-3-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.
  • PubChem. (n.d.). 2-Amino-3-methyl-1,7-naphthyridine-6-carbaldehyde. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.